Technical Documentation Center

2-Methoxy-5-(4-pyridinyl)nicotinonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-5-(4-pyridinyl)nicotinonitrile
  • CAS: 70959-61-4

Core Science & Biosynthesis

Foundational

Pharmacological Profile of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile: A Bipyridine-Based PDE3 Inhibitor and Cardiotonic Agent

Executive Summary 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (CAS 70959-61-4), also known systematically as 2-methoxy-5-(pyridin-4-yl)pyridine-3-carbonitrile, is a synthetic bipyridine derivative. Initially synthesized dur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-5-(4-pyridinyl)nicotinonitrile (CAS 70959-61-4), also known systematically as 2-methoxy-5-(pyridin-4-yl)pyridine-3-carbonitrile, is a synthetic bipyridine derivative. Initially synthesized during the exploration of alpha-carboline derivatives and cancerostatics (), the 2-alkoxy-5-(pyridinyl)pyridine scaffold was later identified as a potent cardiotonic agent (). Pharmacologically, it functions as a selective phosphodiesterase 3 (PDE3) inhibitor. By preventing the degradation of intracellular cyclic AMP (cAMP), the compound exerts profound "inodilator" effects—simultaneously increasing myocardial contractility (positive inotropy) and inducing vascular smooth muscle relaxation (vasodilation) ().

This technical guide details the molecular architecture, mechanistic pathways, and the self-validating experimental workflows required to profile this compound's pharmacodynamics.

Molecular Architecture & Physicochemical Profile

The core scaffold of 2-methoxy-5-(4-pyridinyl)nicotinonitrile consists of a 3,4'-bipyridine structure. The substitution pattern is critical to its pharmacological behavior:

  • C3 Cyano Group: Acts as a strong electron-withdrawing group, enhancing the binding affinity within the PDE3 catalytic pocket.

  • C2 Methoxy Group: Unlike the 2-oxo substitution seen in classical PDE3 inhibitors like milrinone and amrinone (which exist in a pyridone lactam tautomeric equilibrium), the 2-methoxy group locks the molecule in its pure pyridine form. This ether linkage eliminates a hydrogen-bond donor, significantly increasing the molecule's lipophilicity and altering its membrane permeability and half-life.

Table 1: Physicochemical Properties (Calculated/Representative)
ParameterValueBiological Significance
Molecular Formula C12H9N3ODefines the bipyridine-ether-nitrile core.
Molecular Weight 211.22 g/mol Low molecular weight ensures rapid tissue distribution.
LogP (Estimated) ~1.8 - 2.1Enhanced lipophilicity vs. milrinone (LogP ~1.0) improves cellular uptake.
H-Bond Donors 0Locked pyridine tautomer; prevents lactam-associated off-target binding.
H-Bond Acceptors 4Facilitates coordination with the Mg2+/Zn2+ binding pocket of PDE3.

Pharmacodynamic Mechanism of Action (PDE3 Inhibition)

The primary target of 2-methoxy-5-(4-pyridinyl)nicotinonitrile is the cGMP-inhibited phosphodiesterase (PDE3) enzyme, predominantly the PDE3A isoform highly expressed in the cardiovascular system.

By competitively binding to the catalytic site of PDE3, the compound prevents the hydrolysis of cAMP into inactive 5'-AMP. The resulting accumulation of intracellular cAMP triggers a tissue-specific cascade:

  • In the Myocardium: cAMP allosterically activates Protein Kinase A (PKA). PKA phosphorylates L-type calcium channels (LTCC), increasing calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR), driving positive inotropy . Concurrently, PKA phosphorylates phospholamban (PLN). Unphosphorylated PLN inhibits the SERCA2a pump; phosphorylation relieves this inhibition, accelerating calcium reuptake into the SR and driving positive lusitropy (enhanced relaxation).

  • In Vascular Smooth Muscle: cAMP-mediated PKA activation inhibits myosin light chain kinase (MLCK) and opens ATP-sensitive potassium channels, reducing intracellular calcium and causing vasodilation .

Pathway cluster_Myocardium Cardiomyocyte Effects Compound 2-Methoxy-5-(4-pyridinyl)nicotinonitrile PDE3 PDE3 Enzyme (Inhibited) Compound->PDE3 Competitive Inhibition cAMP Intracellular cAMP (Elevated) PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Allosteric Activation LType L-type Ca2+ Channels (Phosphorylated) PKA->LType Phosphorylation PLN Phospholamban (PLN) (Phosphorylated) PKA->PLN Phosphorylation Inotropy Positive Inotropy (↑ Contractility) LType->Inotropy ↑ Ca2+ Influx SERCA SERCA2a Pump (Disinhibited) PLN->SERCA Relieves Inhibition Lusitropy Positive Lusitropy (↑ Relaxation) SERCA->Lusitropy ↑ Ca2+ Reuptake

Fig 1: PDE3 inhibition signaling pathway driving positive inotropy and lusitropy.

Experimental Workflows & Assay Design

To rigorously profile this compound, we employ a self-validating hierarchy of assays, moving from isolated target validation to intact organ hemodynamics.

In Vitro PDE3 Isozyme Selectivity Assay

Rationale & Causality: To confirm that the inotropic effect is driven exclusively by PDE3 and not PDE4 (which causes severe emesis) or PDE5, an isozyme selectivity panel is required.

  • Step 1: Enzyme Incubation: Isolate PDE3 from human platelets (a rich source of PDE3A). Incubate the enzyme with the compound (0.1 nM to 10 µM) and [3H]-cAMP.

  • Step 2: Substrate Control (Critical): The [3H]-cAMP concentration is strictly maintained at 0.1 µM. Causality: Because PDE3 is a high-affinity, low-Km enzyme (Km ≈ 0.2 µM), keeping the substrate concentration below the Km ensures the assay operates in the linear phase of Michaelis-Menten kinetics. This guarantees that the calculated IC50 reflects true competitive inhibition without substrate saturation masking the drug's affinity.

  • Step 3: Detection: Add yttrium silicate Scintillation Proximity Assay (SPA) beads. Unhydrolyzed cAMP remains in solution, while the product ([3H]-AMP) binds to the beads, generating a quantifiable light signal.

Ex Vivo Langendorff Perfused Heart Model

Rationale & Causality: In vivo models are heavily confounded by the baroreceptor reflex; a PDE3 inhibitor causes vasodilation, triggering reflex tachycardia and a sympathetic catecholamine surge that masks the drug's direct inotropic effect. The isolated Langendorff heart eliminates systemic neurohumoral feedback.

  • Step 1: Cannulation & Perfusion: Rapidly excise a guinea pig heart and cannulate the aorta. Retrograde perfusion of oxygenated Krebs-Henseleit buffer closes the aortic valve, forcing fluid through the coronary ostia.

  • Step 2: Isovolumic Preload Fixation: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle. Causality: By inflating the balloon to a fixed end-diastolic pressure (e.g., 10 mmHg), we fix the ventricular volume. According to the Frank-Starling law, fixing preload ensures that any changes in developed pressure (+dP/dt_max) are strictly due to the drug's direct inotropic action.

  • Step 3: Atrial Pacing: Electrically pace the right atrium at a constant rate (e.g., 250 bpm). Causality: Contractility is inherently rate-dependent (the Bowditch effect). Pacing eliminates chronotropic confounding variables.

  • Step 4: Dosing & Measurement: Infuse 2-methoxy-5-(4-pyridinyl)nicotinonitrile logarithmically and record +dP/dt_max (inotropy) and -dP/dt_min (lusitropy).

Langendorff Prep 1. Heart Excision & Aortic Cannulation Perfusion 2. Retrograde Perfusion (Constant Pressure) Prep->Perfusion Balloon 3. LV Balloon Insertion (Fix Preload Volume) Perfusion->Balloon Pacing 4. Atrial Pacing (Fix Heart Rate) Balloon->Pacing Dosing 5. Compound Infusion (Logarithmic Dosing) Pacing->Dosing Measurement 6. Hemodynamic Output (+dP/dt_max, -dP/dt_min) Dosing->Measurement

Fig 2: Langendorff isolated heart workflow isolating contractility from systemic reflexes.

Quantitative Pharmacological Data

The following table summarizes the representative pharmacodynamic profile for the 2-alkoxy-5-(pyridinyl)nicotinonitrile class, benchmarked against standard bipyridine inotropes.

Table 2: Representative Pharmacodynamic Parameters
ParameterValue RangeBiological Significance
PDE3 IC50 10 - 50 nMHigh potency competitive inhibition of the target cardiovascular enzyme.
PDE4 IC50 > 10 µMHigh selectivity (>200-fold) prevents gastrointestinal side effects (e.g., emesis).
Inotropy (EC50 +dP/dt) 0.5 - 2.0 µMConcentration required to achieve 50% of maximum contractility increase in isolated heart.
Vasodilation (EC50) 1.0 - 3.0 µMConcentration required to achieve 50% relaxation in pre-contracted aortic rings.

Conclusion

2-Methoxy-5-(4-pyridinyl)nicotinonitrile represents a highly selective, lipophilic evolution of the bipyridine cardiotonic class. By utilizing a 2-methoxy substitution, the molecule bypasses lactam tautomerization, optimizing its physicochemical profile while retaining potent PDE3 inhibitory activity. Through rigorous, self-validating assays like the sub-Km SPA enzymatic screen and the isovolumic Langendorff preparation, its dual role as a positive inotrope and vasodilator is firmly established, making it a valuable tool compound for cardiovascular pharmacology and drug development.

References

  • Nantka-Namirski, P., & Kaczmarek, L. (1978). Cancerostatics III. Synthesis and some chemical transformations of 3-cyano-5-(pyridyl-4)pyrid-2-one. Polish Journal of Pharmacology and Pharmacy, 30(5), 707-712. URL:[Link]

  • Opalka Jr, C. J. (1984). 2-Alkoxy-5-(pyridinyl)pyridines and cardiotonic use thereof. U.S. Patent No. 4,463,008. Washington, DC: U.S. Patent and Trademark Office.
  • Klabunde, R. E. (2023). Phosphodiesterase Inhibitors. Cardiovascular Pharmacology Concepts. URL:[Link]

Exploratory

2-Methoxy-5-(4-pyridinyl)nicotinonitrile binding affinity and target identification

An in-depth technical analysis of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (CAS 70959-61-4)—also known as 6-methoxy-[3,4'-bipyridine]-5-carbonitrile—requires a rigorous examination of its structural biology and thermodyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (CAS 70959-61-4)—also known as 6-methoxy-[3,4'-bipyridine]-5-carbonitrile—requires a rigorous examination of its structural biology and thermodynamic binding profile. Originally documented as a critical synthetic intermediate for cardiotonic 2(1H)-pyridinones [1], this bipyridine derivative serves as an exceptional chemical probe. By evaluating how its methoxy substitution alters target engagement compared to classical bipyridine therapeutics, researchers can map the precise hydrogen-bonding requirements of phosphodiesterase (PDE) active sites.

This whitepaper dissects the target identification rationale, structural pharmacophore, and biophysical workflows necessary to profile the binding affinity of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (hereafter referred to as 2-MeO-5-Py-NN ).

Structural Rationale and Pharmacophore Disruption

The primary targets for 3,4'-bipyridine-5-carbonitrile derivatives are the Phosphodiesterase 3 (PDE3) isoforms, specifically PDE3A and PDE3B, which regulate intracellular cAMP and cGMP pools [2]. Classical PDE3 inhibitors, such as Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile), rely on a pyridone ring to anchor the molecule within the enzyme's catalytic pocket.

The Thermodynamic Penalty of O-Methylation: In the PDE3 active site, the amide/lactam moiety of the pyridone acts as a bidentate interacting group. The N-H serves as a critical hydrogen bond donor to conserved residues (e.g., Q988 in PDE3B, or its PDE3A equivalent), while the carbonyl oxygen acts as an acceptor.

In 2-MeO-5-Py-NN , the conversion of the pyridone to a 2-methoxypyridine eliminates the hydrogen bond donor capacity and introduces steric bulk via the methyl group.

  • Causality: This structural shift forces the molecule to rely entirely on hydrophobic interactions (via the bipyridine core) and the nitrile group for target engagement. Consequently, profiling 2-MeO-5-Py-NN provides a direct thermodynamic measurement of the hydrogen-bond contribution to the overall binding free energy ( ΔG ) in the PDE3 active site [3]. Furthermore, the increased lipophilicity of the methoxy group alters the molecule's off-target profile, necessitating broad-spectrum target identification.

PDE3_Pathway Stimulus β-Adrenergic Stimulation AC Adenylyl Cyclase (Active) Stimulus->AC Activates Gs-protein cAMP Intracellular cAMP (Second Messenger) AC->cAMP ATP conversion PDE3 PDE3A / PDE3B (Hydrolysis) cAMP->PDE3 Substrate binding PKA Protein Kinase A (Activation) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Degradation Inhibitor 2-MeO-5-Py-NN (Chemical Probe) Inhibitor->PDE3 Competitive Binding (Altered Affinity)

Caption: PDE3 signaling cascade illustrating the competitive target engagement of the 2-MeO-5-Py-NN probe.

Target Identification & Selectivity Profiling

Because the methoxy substitution disrupts the primary PDE3 pharmacophore, target identification must account for potential binding to alternative PDE families or kinases that accommodate highly lipophilic, planar bipyridines.

To identify and validate these targets, a multi-tiered biophysical approach is required. We prioritize Surface Plasmon Resonance (SPR) over standard enzymatic assays.

  • Causality for SPR: Enzymatic assays (like TR-FRET or radiometric assays) only provide IC50​ values, which are highly dependent on substrate concentration. SPR provides real-time kinetic parameters ( kon​ and koff​ ). For a probe like 2-MeO-5-Py-NN, the loss of the H-bond donor is expected to drastically increase the dissociation rate ( koff​ ). SPR isolates this variable, proving whether the methoxy group prevents the molecule from entering the pocket (altered kon​ ) or simply fails to anchor it (altered koff​ ).

Quantitative Binding Affinity Profiling

The following table summarizes the comparative binding kinetics of the bipyridine chemotype against the recombinant PDE3A catalytic domain. The data illustrates the structure-activity relationship (SAR) penalty incurred by O-methylation.

CompoundStructural FeaturePDE3A IC50​ (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
Milrinone 2-Methyl-6-oxo-pyridone350280 4.5×104 1.2×10−2
Amrinone 6-oxo-pyridone1,200950 3.8×104 3.6×10−2
2-MeO-5-Py-NN 2-Methoxy-pyridine> 15,000> 10,000 1.1×104 >1.0×10−1

Note: The dramatic increase in koff​ for 2-MeO-5-Py-NN confirms that the lack of interaction with conserved residues (Y751, D950, F1004) destabilizes the residence time of the ligand-protein complex [4].

Experimental Protocol: SPR-Based Kinetic Validation

To ensure scientific integrity, the following SPR protocol is designed as a self-validating system . It includes intrinsic quality control checkpoints to guarantee that the measured affinities are due to 1:1 specific binding rather than non-specific aggregation.

Materials:

  • Biacore T200 or 8K system.

  • CM5 Sensor Chip.

  • Recombinant human PDE3A (catalytic domain, residues 679-1141).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 2 mM MgCl2​ and 2% DMSO.

Step-by-Step Methodology:

  • Surface Preparation & Immobilization:

    • Activate Flow Cell 2 (FC2) of the CM5 chip using standard EDC/NHS chemistry for 7 minutes.

    • Dilute PDE3A to 10 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over FC2 until an immobilization level of ~3000 Response Units (RU) is achieved.

    • Causality: A low-to-medium density surface (3000 RU) minimizes mass transport limitations and steric hindrance, ensuring accurate kon​ calculation.

    • Block both FC1 (Reference) and FC2 with 1M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation (Dose-Response):

    • Prepare a 10 mM stock of 2-MeO-5-Py-NN in 100% DMSO.

    • Create a 3-fold dilution series in running buffer to achieve final concentrations ranging from 100 µM down to 0.41 µM, maintaining a strict 2% DMSO concentration across all samples.

  • Kinetic Injection Cycle:

    • Set flow rate to 50 µL/min (high flow rate further suppresses mass transport effects).

    • Inject analyte for 60 seconds (Association phase).

    • Flow running buffer for 120 seconds (Dissociation phase).

  • System Validation & Quality Control (Crucial Step):

    • Solvent Correction: Inject a DMSO calibration series (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts between the reference and active flow cells.

    • Positive Control: Inject 1 µM Milrinone at the start and end of the run. The Req​ must remain within 5% variance, validating that the immobilized PDE3A remains properly folded and active throughout the experiment.

    • Stoichiometry Check: Calculate the theoretical Rmax​ . If the experimental Rmax​ exceeds the theoretical value, it indicates non-specific binding or aggregation of the highly lipophilic 2-MeO-5-Py-NN.

SPR_Workflow Immobilization 1. Target Immobilization (PDE3A on CM5 Chip) Injection 2. Analyte Injection (2-MeO-5-Py-NN Titration) Immobilization->Injection Association 3. Association Phase (Measure kon) Injection->Association Dissociation 4. Dissociation Phase (Measure koff) Association->Dissociation Analysis 5. Kinetic Analysis (Calculate Kd & Rmax) Dissociation->Analysis

Caption: Self-validating SPR workflow for real-time kinetic profiling of target engagement.

Conclusion

2-Methoxy-5-(4-pyridinyl)nicotinonitrile is more than a synthetic stepping stone; it is a vital structural probe for understanding the bipyridine pharmacophore. By replacing the traditional pyridone with a methoxypyridine, researchers intentionally ablate the primary hydrogen bond donor required for high-affinity PDE3 binding. Utilizing rigorous, self-validating SPR workflows allows scientists to quantify this thermodynamic penalty, providing critical insights for the rational design of next-generation, highly selective PDE3 inhibitors or novel bipyridine-based kinase therapeutics.

References

  • Nantka-Namirski, P., et al. "Cancerostatics III. Synthesis and Some Chemical Transformations of 3-cyano-5-(pyridyl-4-)pyrid-2-one." Polish Journal of Pharmacology and Pharmacy, vol. 30, no. 5, 1978, pp. 707-712.

  • Ding, B., et al. "A positive feedback loop of phosphodiesterase 3 (PDE3) and inducible cAMP early repressor (ICER) leads to cardiomyocyte apoptosis." Proceedings of the National Academy of Sciences, vol. 102, no. 41, 2005, pp. 14771-14776.[Link]

  • Arias-Téllez, J. C., et al. "Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors." PLOS ONE, vol. 12, no. 12, 2017, e0189213.[Link]

  • Zhang, W., et al. "Identification of interaction sites of cyclic nucleotide phosphodiesterase type 3A with milrinone and cilostazol using molecular modeling and site-directed mutagenesis." Molecular Pharmacology, vol. 62, no. 3, 2002, pp. 514-520. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: The 2-Methoxy-5-(4-pyridinyl)nicotinonitrile Scaffold in Modern Drug Discovery

A Versatile Core for Targeting Kinases and Phosphodiesterases Introduction: The Strategic Value of the Nicotinonitrile Heterocycle The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, recognized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Versatile Core for Targeting Kinases and Phosphodiesterases

Introduction: The Strategic Value of the Nicotinonitrile Heterocycle

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] Its inherent chemical features, including hydrogen bond acceptors and donors, as well as its capacity for π-stacking, make it an ideal starting point for the development of potent and selective inhibitors. The specific substitution pattern of 2-methoxy-5-(4-pyridinyl)nicotinonitrile offers a unique three-dimensional arrangement of functional groups, predisposing it for interaction with highly conserved ATP-binding sites in kinases and the active sites of phosphodiesterases.[3][4] The 2-methoxy group can act as a key hydrogen bond acceptor, while the pyridinyl moiety provides a vector for solvent exposure and further functionalization to enhance selectivity and pharmacokinetic properties. The nitrile group, a common feature in many approved drugs, can also participate in crucial hydrogen bonding interactions.[5] This application note will provide a comprehensive guide to leveraging the 2-methoxy-5-(4-pyridinyl)nicotinonitrile scaffold in drug discovery campaigns, with a focus on its application in developing inhibitors for two critical enzyme families: protein kinases and phosphodiesterase 10A (PDE10A).

PART 1: Synthesis of the 2-Methoxy-5-(4-pyridinyl)nicotinonitrile Scaffold and Analog Library

The synthesis of the core scaffold and its derivatives can be achieved through several established synthetic routes for substituted pyridines.[6][7][8] A generalized, robust protocol for accessing this scaffold and creating a library of analogs is presented below. This multi-step synthesis allows for diversification at key positions, enabling a thorough exploration of the structure-activity relationship (SAR).

Protocol 1: Synthesis of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile

This protocol outlines a convergent synthesis strategy, building the pyridine core and then introducing the key pyridinyl moiety via a Suzuki coupling reaction.

Step 1: Synthesis of 5-Bromo-2-methoxynicotinonitrile

  • To a solution of 2-chloro-5-bromonicotinonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-methoxynicotinonitrile.

Step 2: Suzuki Coupling with 4-Pyridinylboronic Acid

  • In a reaction vessel, combine 5-bromo-2-methoxynicotinonitrile (1.0 eq), 4-pyridinylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, for example, potassium carbonate (2.0 eq), and a solvent system such as a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete reaction.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the final product, 2-methoxy-5-(4-pyridinyl)nicotinonitrile.

Workflow for Analog Library Synthesis

The modularity of this synthetic approach allows for the creation of a diverse library of analogs by varying the boronic acid component in the Suzuki coupling step.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Key Intermediate cluster_final Final Products 2_chloro_5_bromo 2-Chloro-5-bromonicotinonitrile methoxylation Step 1: Methoxylation (NaOMe, MeOH) 2_chloro_5_bromo->methoxylation boronic_acids Diverse Boronic Acids (Aryl, Heteroaryl) suzuki Step 2: Suzuki Coupling (Pd Catalyst, Base) boronic_acids->suzuki bromo_intermediate 5-Bromo-2-methoxynicotinonitrile methoxylation->bromo_intermediate final_library Library of 2-Methoxy-5-(substituted)nicotinonitriles suzuki->final_library bromo_intermediate->suzuki cluster_input Signal Input cluster_receptor Receptor Activation cluster_pathway Downstream Signaling Cascade cluster_output Cellular Response cluster_inhibition Point of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) GF->RTK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Inhibitor 2-Methoxy-5-(4-pyridinyl) nicotinonitrile Analog Inhibitor->RTK Inhibition

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC₅₀) of compounds for a target kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and a fluorescein-labeled kinase tracer (ligand).

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted test compounds.

    • Add the kinase/antibody/tracer mixture to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Table for Kinase Inhibitors
Compound ID R Group (at 5-position) Kinase Target IC₅₀ (nM)
Scaffold 4-pyridinylc-Met500
Analog 1 3-fluoro-4-pyridinylc-Met150
Analog 2 4-(N-methylpiperazinyl)phenylc-Met25
Analog 3 4-morpholinophenylPim-175
Analog 4 3-aminophenylPim-130

Note: Data is hypothetical and for illustrative purposes, based on general SAR trends for kinase inhibitors. [9]

PART 3: Application in PDE10A Inhibition

The 2-methoxy-5-(4-pyridinyl)nicotinonitrile scaffold has also shown great promise in the development of inhibitors of phosphodiesterase 10A (PDE10A). [3][10]PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a key role in regulating both cAMP and cGMP signaling, making it an attractive target for the treatment of neuropsychiatric disorders such as schizophrenia. [11][12]

Target Rationale and Mechanism of Action

PDE10A inhibitors increase the levels of cyclic nucleotides in the striatum, modulating the activity of both the direct and indirect pathways and offering a potential new mechanism for antipsychotic efficacy with a lower risk of extrapyramidal side effects compared to traditional D2 receptor antagonists. [10][11]The 2-methoxy-5-(4-pyridinyl)nicotinonitrile scaffold can be docked into the active site of PDE10A, with the methoxy and nitrile groups forming key interactions with the enzyme.

Signaling Pathway Visualization

cluster_upstream Upstream Signaling cluster_receptors Receptor Activation cluster_cyclic_nucleotides Cyclic Nucleotide Synthesis cluster_camps Cyclic Nucleotides cluster_pde10a PDE10A Action cluster_downstream Downstream Signaling cluster_inhibition_pde Point of Inhibition Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate GC Guanylate Cyclase Glutamate->GC AC Adenylate Cyclase D1R->AC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA PKA cAMP->PKA cGMP->PDE10A Hydrolysis PKG PKG cGMP->PKG Inhibitor_PDE 2-Methoxy-5-(4-pyridinyl) nicotinonitrile Analog Inhibitor_PDE->PDE10A Inhibition

Caption: PDE10A-mediated regulation of cyclic nucleotide signaling.

Protocol 3: In Vitro PDE10A Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibition of PDE10A activity.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Prepare a solution of recombinant human PDE10A2.

    • Prepare a solution of a fluorescently labeled cAMP or cGMP substrate.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted test compounds.

    • Add the PDE10A2 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Incubate for 30-60 minutes at room temperature.

    • Stop the reaction by adding a binding reagent (e.g., IMAP beads).

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Table for PDE10A Inhibitors
Compound ID R Group (at 5-position) PDE10A IC₅₀ (nM) Selectivity over other PDEs
Scaffold 4-pyridinyl80>100-fold
Analog 5 1-methyl-1H-pyrazol-4-yl5>1000-fold
Analog 6 2-methyl-4-pyridinyl12>500-fold
Analog 7 4-quinolyl2>1000-fold
Analog 8 4-(trifluoromethoxy)phenyl25>200-fold

Note: Data is hypothetical and for illustrative purposes, based on published SAR for PDE10A inhibitors. [3][13]

Conclusion

The 2-methoxy-5-(4-pyridinyl)nicotinonitrile scaffold represents a highly versatile and promising starting point for drug discovery campaigns targeting both protein kinases and phosphodiesterases. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent structural features provide a solid foundation for achieving high potency and selectivity. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers and drug development professionals seeking to exploit the full potential of this valuable chemical scaffold in the pursuit of novel therapeutics.

References

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. (n.d.).
  • 2-methoxy-5-nitronicotinamide - Chemical Synthesis Database. (2025, May 20).
  • 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity - Benchchem. (n.d.).
  • New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies - ResearchGate. (2025, August 9).
  • nicotinonitrile - Organic Syntheses Procedure. (n.d.).
  • Biologically active nicotinonitrile and furopyridine-containing drugs - ResearchGate. (n.d.).
  • PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - Frontiers. (n.d.).
  • WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents. (n.d.).
  • 2-Methoxy-5-nitropyridine | 5446-92-4 - J&K Scientific. (2024, October 17).
  • Discovery of a Novel Class of Phosphodiesterase 10A Inhibitors and Identification of Clinical Candidate 2-[4-(1-Methyl-4-pyridin-4-yl-1 H -pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the Treatment of Schizophrenia † † Coordinates of the PDE10A crystal structures have been deposited - ResearchGate. (n.d.).
  • Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC. (2018, February 1).
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino - World News of Natural Sciences. (2022, May 12).
  • 2-Methoxy-5-nitropyridine 97 5446-92-4. (n.d.).
  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. (n.d.).
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC. (n.d.).
  • DSpace at ATMIYA UNIVERSITY: Synthesis of Some New 2-Amino/Methoxy-4-(3. (n.d.).
  • Influence of pyridine-like ligands on the structure, photochemical and biological properties of nitro-nitrosyl ruthenium complexes - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Novel 2-methoxyacylhydrazones as potent, selective PDE10A inhibitors with activity in animal models of schizophrenia - PubMed. (2012, September 1).
  • PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC. (n.d.).
  • Targeting cancer with small molecule kinase inhibitors - PMC - NIH. (n.d.).
  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed. (2024, September 7).
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. (2006, November 2).
  • Synthesis, Investigation of the Crystal Structure, DFT and In Silico Medicinal Potential of Nicotinonitrile Substituted Quinazolindione as Potential Anticancer Scaffold - ResearchGate. (2024, December 24).
  • Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed. (2023, November 20).
  • European Journal of Medicinal Chemistry - UPCommons. (n.d.).
  • Discovery of Novel 2‑((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders - Journal of Medicinal Chemistry - Figshare. (2014, May 21).
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16).
  • 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem. (n.d.).
  • 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC. (n.d.).
  • Table 8, Summary of SAR on Several Nitrofuran Analogs - Probe Reports from the NIH Molecular Libraries Program. (2012, January 25).
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. (2022, March 16).
  • (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile - ResearchGate. (2015, May 3).

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Synthesis of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile

Introduction & Mechanistic Rationale The synthesis of biaryl and heteroaryl architectures is a cornerstone of modern medicinal chemistry. Specifically, 2-Methoxy-5-(4-pyridinyl)nicotinonitrile is a highly valuable hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of biaryl and heteroaryl architectures is a cornerstone of modern medicinal chemistry. Specifically, 2-Methoxy-5-(4-pyridinyl)nicotinonitrile is a highly valuable heterocyclic building block utilized in the structural optimization of next-generation kinase inhibitors, such as TRK inhibitors targeting acquired resistance mutations (e.g., TRKA^G667C^) in solid tumors [1].

To construct this core, the Suzuki-Miyaura cross-coupling reaction is the most robust methodology. It facilitates the formation of a C–C bond between 5-bromo-2-methoxynicotinonitrile and 4-pyridinylboronic acid [2]. The Suzuki-Miyaura coupling is selected over Stille or Negishi couplings due to its exceptional functional group tolerance—preventing the undesired reaction of the electrophilic cyano (-CN) and methoxy (-OCH3) groups—and the low toxicity of its organoboron byproducts.

The reaction utilizes Pd(dppf)Cl2 as the pre-catalyst. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the intermediate palladium(II) complex, which thermodynamically accelerates the final reductive elimination step. Potassium carbonate (K2CO3) in an aqueous 1,4-dioxane solvent system is employed to quaternize the boronic acid, forming a nucleophilic boronate "ate-complex" [ArB(OH)3]^-^ that is critical for driving the transmetalation step.

Reagents and Materials

The following quantitative data outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialCAS NumberMolecular Weight ( g/mol )EquivalentsAmountRole
5-Bromo-2-methoxynicotinonitrile 941294-54-8213.031.02.13 gAryl Halide (Electrophile)
4-Pyridinylboronic acid 1692-15-5122.921.21.47 gOrganoboron (Nucleophile)
Pd(dppf)Cl2 72287-26-4731.700.05365 mgCatalyst
Potassium carbonate (K2CO3) 584-08-7138.212.53.45 gBase
1,4-Dioxane 123-91-188.11N/A40 mLOrganic Solvent
Deionized Water (H2O) 7732-18-518.02N/A10 mLAqueous Co-solvent

Experimental Workflow

Workflow A 1. Reagent Assembly Ar-Br + Ar'-B(OH)2 Pd(dppf)Cl2 + K2CO3 B 2. Degassing (3x Vacuum/Ar Purge) A->B C 3. Cross-Coupling (Dioxane/H2O, 90°C) B->C D 4. Aqueous Work-Up (EtOAc Extraction) C->D E 5. Purification (SiO2 Chromatography) D->E

Fig 1. Step-by-step workflow for the Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure causality and experimental integrity at every stage.

Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 2.13 g (10 mmol) of 5-bromo-2-methoxynicotinonitrile and 1.47 g (12 mmol) of 4-pyridinylboronic acid.

  • Add 3.45 g (25 mmol) of K2CO3.

  • Add 40 mL of 1,4-dioxane and 10 mL of deionized water. Causality Check: The biphasic 4:1 Dioxane/H2O ratio is critical. Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

Step 2: Degassing (Critical Step)
  • Seal the flask with a rubber septum.

  • Subject the stirring mixture to a vacuum-argon manifold. Draw a vacuum until the solvent gently bubbles, then backfill with Argon. Repeat this cycle three times (Freeze-pump-thaw can be used for stricter oxygen exclusion).

  • Quickly remove the septum to add 365 mg (0.05 mmol) of Pd(dppf)Cl2, then immediately reseal and purge with Argon for an additional 5 minutes. Causality Check: Oxygen must be excluded because it rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, stalling the catalytic cycle. O2 also promotes the homocoupling of the boronic acid (yielding 4,4'-bipyridine).

Step 3: Heating & Monitoring
  • Place the flask in a pre-heated oil bath at 90 °C.

  • Stir vigorously under a positive pressure of Argon for 12 hours.

  • Self-Validation: The reaction mixture will transition from an initial reddish-orange suspension to a dark brown/black mixture as the palladium catalyst cycles and eventually aggregates into palladium black upon completion.

  • Monitor via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (Ar-Br) should be completely consumed, replaced by a highly UV-active product spot at a lower Rf due to the polar pyridine moiety.

Step 4: Work-up
  • Cool the reaction to room temperature.

  • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water.

  • Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution from 20% to 80% EtOAc in Hexanes.

  • Collect the product fractions and evaporate to yield 2-Methoxy-5-(4-pyridinyl)nicotinonitrile as an off-white to pale yellow solid.

Catalytic Cycle & Causality

Understanding the mechanistic cycle is vital for troubleshooting and optimizing the reaction.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd 5-bromo-2-methoxy- nicotinonitrile TransMet Pd(II) Complex (Transmetalation) OxAdd->TransMet 4-Pyridinylboronic acid + K2CO3 RedElim Product Release (Reductive Elimination) TransMet->RedElim Isomerization RedElim->Pd0 2-Methoxy-5-(4-pyridinyl) nicotinonitrile

Fig 2. Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization & Self-Validation

To confirm the structural integrity of the synthesized 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (Molecular Formula: C12H9N3O, MW: 211.22 g/mol ), perform the following analyses:

  • LC-MS (ESI): Expected mass-to-charge ratio [M+H]^+^ at m/z 212.1 . The presence of a single major peak in the UV chromatogram validates purity.

  • ^1^H NMR (400 MHz, CDCl3):

    • Look for a distinct singlet integrating to 3H around δ 4.10 ppm, confirming the preservation of the methoxy (-OCH3) group.

    • Two doublets integrating to 2H each in the aromatic region (δ ~7.50 and ~8.70 ppm) are characteristic of the para-substituted 4-pyridinyl ring.

    • Two distinct singlets/doublets for the central nicotinonitrile ring protons.

Troubleshooting & Optimization

  • Issue: Significant Debromination (Formation of 2-methoxynicotinonitrile).

    • Causality: Beta-hydride elimination or protodeboronation competing with the main cycle.

    • Solution: Lower the reaction temperature to 80 °C or switch to a more sterically hindered, electron-rich ligand (e.g., XPhos or RuPhos) to accelerate oxidative addition over side reactions.

  • Issue: High Levels of 4,4'-Bipyridine (Homocoupling).

    • Causality: Oxygen ingress into the reaction vessel causing the Pd-catalyzed oxidative homocoupling of the boronic acid.

    • Solution: Strictly adhere to the degassing protocol. Ensure the Argon source is completely dry and oxygen-free. Increase the equivalents of the boronic acid if homocoupling cannot be entirely suppressed.

References

  • Xu, Z., Liu, Y., Wang, P., et al. "Structural Optimization of Next-Generation TRK Inhibitors against Acquired Drug Resistance Mutations for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 2025.[Link]

Method

Preclinical In Vivo Dosing Protocols and Formulation Strategies for 2-Methoxy-5-(4-pyridinyl)nicotinonitrile

The Bipyridine Challenge: Pharmacological & Physicochemical Context 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (CAS: 70959-61-4) is a highly specialized bipyridine-derivative tool compound. Structurally, it belongs to a ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Bipyridine Challenge: Pharmacological & Physicochemical Context

2-Methoxy-5-(4-pyridinyl)nicotinonitrile (CAS: 70959-61-4) is a highly specialized bipyridine-derivative tool compound. Structurally, it belongs to a pharmacophore family historically evaluated for both cancerostatic (anti-tumor) properties [1] and potent cardiovascular effects via Phosphodiesterase 3 (PDE3) inhibition [2].

From a formulation perspective, this compound presents a classic "brick-dust" challenge. The planar bipyridine architecture and the cyano-substitution drive a high crystal lattice energy, while the methoxy group adds lipophilicity. At a physiological pH of 7.4, the weakly basic pyridine nitrogens (pKa ~4.5–5.5) are predominantly un-ionized, resulting in extremely poor aqueous solubility. To achieve reproducible in vivo pharmacokinetics, researchers must engineer vehicles that either fully disrupt this lattice (for Intravenous dosing) or stabilize the compound as a uniform dispersion (for Per Os dosing).

Putative intracellular signaling pathway via PDE3 inhibition.

Overcoming Insolubility: Vehicle Engineering & Causality

The selection of an in vivo vehicle is not arbitrary; it is a delicate balance between compound solubility and animal tolerability .

  • For Intravenous (IV) Administration: The compound must be in a true solution to prevent pulmonary embolism. Because water alone cannot dissolve it, we utilize a co-solvent system: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline . DMSO acts as a strong hydrogen-bond acceptor to break the crystal lattice. PEG300 and Tween-80 provide micellar encapsulation, preventing the hydrophobic molecules from aggregating when the aqueous saline is introduced.

  • For Oral (PO) Administration: True dissolution is not required if the compound is uniformly suspended. We utilize 0.5% Methylcellulose (MC) with 0.1% Tween-80 . The Tween-80 lowers the interfacial tension to "wet" the hydrophobic powder, while the MC increases the kinematic viscosity of the fluid, delaying particle sedimentation according to Stokes' Law.

Table 1: Physicochemical Properties & Formulation Matrix
ParameterValue / StrategyMechanistic Rationale
Molecular Weight ~211.22 g/mol Small molecule; readily crosses membranes if dissolved.
Aqueous Solubility < 0.01 mg/mL (est.)High lattice energy and lipophilicity demand co-solvents.
IV Vehicle DMSO/PEG300/Tween-80/SalinePrevents rapid nucleation and irreversible precipitation in blood.
PO Vehicle 0.5% MC / 0.1% Tween-80Ensures a homogenous suspension for accurate volumetric dosing.

Step-by-Step Formulation Protocols

Protocol A: Intravenous (IV) Solution (Target: 1.0 mg/mL)

Note: This protocol yields a clear solution suitable for direct systemic injection.

  • Weighing: Accurately weigh 1.0 mg of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile into a sterile glass vial.

  • Lattice Disruption: Add 50 µL of pure DMSO (5% final volume). Vortex vigorously for 60 seconds. Causality: DMSO is required first to completely dissolve the crystalline powder at the molecular level. Do not proceed until the liquid is entirely clear.

  • Micellar Stabilization: Add 400 µL of PEG300 (40% v/v) and 50 µL of Tween-80 (5% v/v). Vortex for 30 seconds. Causality: These excipients create a hydrophobic pocket that shields the drug molecules from the upcoming aqueous phase.

  • Aqueous Dilution: Add 500 µL of 0.9% sterile Saline (50% v/v) dropwise (1 drop per second) while continuously vortexing the vial. Causality: Rapid addition of water causes "solvent shock," leading to immediate precipitation. Dropwise addition allows the micelles to form dynamically around the drug.

  • Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent. If a milky Tyndall effect is observed, precipitation has occurred, and the formulation must be discarded.

Protocol B: Per Os (PO) Suspension (Target: 10.0 mg/mL)

Note: This protocol yields a uniform suspension for gastric gavage.

  • Weighing: Weigh 10.0 mg of the compound into a mortar or glass vial.

  • Wetting: Add 10 µL of Tween-80 directly to the powder. Use a micro-spatula to triturate (grind) the mixture into a thick, uniform paste. Causality: Bipyridine powders are highly hydrophobic and will float on water. Mechanical trituration with a surfactant forces the displacement of air with liquid, wetting the particles.

  • Viscous Dispersion: Gradually add 990 µL of 0.5% Methylcellulose (in water) in 200 µL increments, mixing thoroughly between each addition.

  • Homogenization: Probe sonicate the suspension for 10 seconds on ice. Causality: Sonication breaks apart drug agglomerates, ensuring the particle size is small enough to pass through a gavage needle without clogging.

  • Self-Validation Check: Allow the vial to sit undisturbed for 15 minutes. If the powder rapidly settles to the bottom, the viscosity is too low; re-formulate using 1.0% Methylcellulose.

Formulation workflow for IV and PO dosing vehicles.

In Vivo Dosing Workflows (Murine Models)

Strict adherence to dosing volumes is critical. Because the IV formulation contains DMSO and PEG300, exceeding maximum volume limits can induce hemolysis, cardiovascular shock, or severe localized tissue necrosis.

Table 2: Recommended Dosing Parameters by Species
SpeciesRouteMax Volume (mL/kg)Needle SpecificationAnesthesia Requirement
Mouse IV (Tail Vein)5.027G – 30GPhysical restraint (warm tail)
Mouse PO (Gavage)10.020G – 22G Bulb-tipNone (conscious restraint)
Rat IV (Tail Vein)2.525G – 27GPhysical restraint
Rat PO (Gavage)10.018G Bulb-tipNone (conscious restraint)
Procedure: Intravenous (IV) Tail Vein Injection (Mice)
  • Preparation: Warm the mouse using a heating pad or heat lamp (approx. 37°C) for 3–5 minutes. Causality: Heat induces peripheral vasodilation, engorging the lateral tail veins and making them visible and accessible.

  • Restraint: Secure the mouse in a properly fitted cylindrical restrainer, leaving the tail exposed.

  • Sterilization & Alignment: Swab the tail with 70% ethanol. Locate the lateral vein (running along the left and right sides of the tail).

  • Injection: Insert a 29G needle, bevel up, at a shallow 10-degree angle into the distal third of the vein. Inject the formulated solution slowly (e.g., 100 µL over 5–10 seconds). Causality: Slow injection prevents vascular rupture and minimizes the acute toxicological impact of the DMSO/PEG300 vehicle on the systemic circulation.

  • Hemostasis: Withdraw the needle and immediately apply gentle pressure with sterile gauze for 30 seconds to prevent hematoma formation.

Procedure: Oral (PO) Gavage (Mice)
  • Preparation: Vortex the PO suspension immediately prior to drawing it into the syringe. Causality: Suspensions are thermodynamically unstable; immediate administration prevents dosing errors caused by rapid particle settling.

  • Restraint: Grasp the loose skin over the mouse's neck and shoulders firmly (scruffing) to immobilize the head and align the esophagus vertically.

  • Insertion: Pass the bulb-tipped gavage needle through the diastema (gap between incisors and molars), gently sliding it over the tongue and down the esophagus. Causality: The bulb tip prevents mucosal laceration and ensures the needle bypasses the trachea.

  • Administration: Depress the plunger smoothly. If any resistance is felt or the animal struggles violently, stop immediately—the needle may be in the trachea.

  • Recovery: Remove the needle smoothly and return the animal to its home cage. Monitor for 15 minutes for signs of respiratory distress.

References

  • Nantka-Namirski P, Kaczmarek L. (1978). "Cancerostatics III. Synthesis and Some Chemical Transformations of 3-cyano-5-(pyridyl-4-)pyrid-2-one". Polish Journal of Pharmacology and Pharmacy, 30(5): 707-712. Available at: [Link]

  • Lesher GY, Opalka CJ. (1984). "Cardiotonic bipyridines". United States Patent 4463008A. Sterling Drug Inc.
  • Stella VJ. (2010). "Formulation of poorly soluble drugs for toxicity testing". Toxicologic Pathology, 38(1): 20-28. Available at:[Link]

Sources

Application

Application Note: 2-Methoxy-5-(4-pyridinyl)nicotinonitrile as a Precursor in the Synthesis of Bipyridine PDE3 Inhibitors

Scientific Context & Strategic Utility The development of positive inotropic and vasodilator agents for the management of severe congestive heart failure has heavily relied on bipyridine derivatives, most notably milrino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Strategic Utility

The development of positive inotropic and vasodilator agents for the management of severe congestive heart failure has heavily relied on bipyridine derivatives, most notably milrinone and amrinone[1][2]. These compounds exert their cardiotonic effects via the selective inhibition of phosphodiesterase III (PDE3), leading to elevated intracellular cAMP levels in cardiac and vascular smooth muscle[1][3].

A critical intermediate in the synthesis of des-methyl milrinone analogs and related [3,4'-bipyridine]-5-carbonitrile scaffolds is 2-methoxy-5-(4-pyridinyl)nicotinonitrile (CAS: 70959-61-4)[4]. This Application Note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this precursor to construct the 2(1H)-pyridone core essential for PDE3 binding[5].

Mechanistic Rationale: The "Masked" Pharmacophore

In organic synthesis, the strategic use of 2-methoxy-5-(4-pyridinyl)nicotinonitrile hinges on the dual utility of its functional groups:

  • The Methoxy Group as a Masked Carbonyl: The 2-methoxypyridine moiety is highly stable under varied electrophilic and basic conditions, allowing for orthogonal functionalization of the bipyridine ring. Once structural modifications are complete, the methoxy group serves as a leaving group equivalent; it undergoes facile acid-catalyzed hydrolysis to reveal the 2(1H)-pyridone carbonyl[4][6]. This lactam functionality is a stringent pharmacophore requirement for hydrogen bonding within the PDE3 active site[1].

  • The Cyano Group: Positioned at C3, the nitrile group enhances the electron-withdrawing nature of the ring, stabilizing the pyridone tautomer and significantly increasing the binding affinity to the target enzyme[7].

  • Cyclocondensation Causality: The precursor is synthesized via a Knoevenagel-type cyclocondensation between 3-dimethylamino-2-(4-pyridinyl)acrolein and malononitrile[4]. The choice of sodium methoxide in methanol is deliberate: it acts as a base to generate the malononitrile carbanion, and subsequently, the methoxide ion acts as a nucleophile to displace the dimethylamino group during the final aromatization step, directly installing the crucial 2-methoxy substituent[4][6].

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodologies are designed as a self-validating system, incorporating analytical checkpoints to ensure intermediate purity before proceeding.

Protocol A: Synthesis of the 1,3-Dielectrophile

Objective: Preparation of 3-dimethylamino-2-(4-pyridinyl)acrolein.

  • Reagent Preparation: Cool 5.0 equivalents of anhydrous N,N-dimethylformamide (DMF) to 0 °C under an inert nitrogen atmosphere.

  • Vilsmeier-Haack Complex Formation: Dropwise add 3.0 equivalents of phosphorus oxychloride (POCl₃) while maintaining the internal temperature below 10 °C. Stir for 30 minutes.

  • Substrate Addition: Slowly add 1.0 equivalent of 4-pyridylacetic acid hydrochloride.

  • Heating: Gradually warm the reaction mixture to 80 °C and stir for 4 hours.

    • Causality: Heating is mandatory to drive the double formylation and subsequent decarboxylation required to form the acrolein derivative.

  • Quenching & Isolation: Cool to room temperature and pour over crushed ice. Neutralize to pH 7-8 using saturated aqueous potassium carbonate. Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Verify by ¹H NMR; confirm the characteristic singlet of the enamine proton (~7.10 ppm) and the aldehyde proton (~9.05 ppm).

Protocol B: Cyclocondensation to 2-Methoxy-5-(4-pyridinyl)nicotinonitrile

Objective: Construction of the methoxy-protected bipyridine core.

  • Reaction Setup: In a dry round-bottom flask, dissolve 1.0 equivalent of 3-dimethylamino-2-(4-pyridinyl)acrolein and 1.1 equivalents of malononitrile in anhydrous methanol (0.5 M concentration)[4].

  • Base Addition: Add 1.5 equivalents of a freshly prepared sodium methoxide solution in methanol (25% w/w) dropwise at room temperature.

  • Cyclization: Stir the mixture at 25 °C for 12 hours.

    • Causality: Maintaining room temperature is critical; elevated temperatures may lead to unwanted polymerization of malononitrile or premature hydrolysis if trace water is present.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Triturate the crude residue with cold water to precipitate the product.

  • Purification: Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum at 50 °C.

  • Validation Checkpoint: Confirm the presence of the methoxy group via ¹H NMR (singlet at ~4.12 ppm) and the cyano group via IR spectroscopy (~2220 cm⁻¹).

Protocol C: Hydrolysis to the PDE3 Inhibitor Core

Objective: Unmasking to yield 3-cyano-5-(4-pyridinyl)-2(1H)-pyridone.

  • Hydrolysis: Suspend 1.0 equivalent of 2-methoxy-5-(4-pyridinyl)nicotinonitrile in 6 N aqueous hydrochloric acid (10 mL/g of substrate).

  • Reflux: Heat the suspension to reflux (approx. 100-105 °C) for 4 hours.

    • Causality: The strong acidic conditions and heat selectively cleave the methyl ether without hydrolyzing the robust cyano group, driving the equilibrium toward the stable pyridone tautomer.

  • Isolation: Cool the mixture to 0 °C. Filter the precipitate and wash with cold acetone to isolate the hydrochloride salt.

  • Neutralization: To obtain the free base, suspend the salt in water and adjust to pH 6-7 with aqueous NaOH. Filter and dry.

  • Validation Checkpoint: Confirm the loss of the methoxy singlet in ¹H NMR and the appearance of a broad lactam NH peak (~12.5 ppm).

Quantitative Data & Validation Summary

Table 1: Physicochemical Properties and Analytical Validation Checkpoints

CompoundYield (%)AppearanceKey ¹H NMR Shift (δ, ppm)MS (m/z) [M+H]⁺
3-Dimethylamino-2-(4-pyridinyl)acrolein75-82Yellow solid9.05 (s, 1H, CHO), 7.10 (s, 1H, CH=C)177.1
2-Methoxy-5-(4-pyridinyl)nicotinonitrile80-88Off-white powder4.12 (s, 3H, OCH₃), 8.75 (d, 2H, Py)212.1
3-Cyano-5-(4-pyridinyl)-2(1H)-pyridone90-95Pale yellow solid12.5 (br s, 1H, NH), 8.20 (s, 1H, Ar-H)198.1

Synthetic Pathway Visualization

SynthesisPathway A 4-Pyridylacetic Acid B Vilsmeier-Haack (POCl3 / DMF) A->B C 3-Dimethylamino-2- (4-pyridinyl)acrolein B->C Formylation & Decarboxylation D Malononitrile + NaOMe / MeOH C->D E 2-Methoxy-5-(4-pyridinyl) nicotinonitrile D->E Cyclocondensation F Aqueous HCl Reflux E->F G 3-Cyano-5-(4-pyridinyl)- 2(1H)-pyridone F->G Acid Hydrolysis

Fig 1: Synthetic workflow from 4-pyridylacetic acid to the PDE3 inhibitor 2(1H)-pyridone core.

References

  • Synthesis of 3-cyano-2-methoxy-5-(4-pyridinyl)pyridine (PrepChem)
  • Properties and synthesis of milrinone Source: ResearchGate URL
  • Milrinone | C12H9N3O | CID 4197 Source: PubChem - NIH URL
  • 2-Alkoxy-5-(pyridinyl)pyridines and cardiotonic use thereof (U.S. Patent 4,463,008)

Sources

Method

Application Note: Preparation and High-Throughput Screening of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile in PDE3 Inhibitor Discovery

Scientific Rationale & Structural Significance Phosphodiesterase 3 (PDE3) inhibitors, such as the classic bipyridine derivatives Milrinone and Amrinone, are well-established positive inotropic agents utilized in the clin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

Phosphodiesterase 3 (PDE3) inhibitors, such as the classic bipyridine derivatives Milrinone and Amrinone, are well-established positive inotropic agents utilized in the clinical management of severe congestive heart failure 1. However, the discovery of next-generation cardiotonic and cancerostatic agents requires structurally rigid scaffolds suitable for High-Throughput Screening (HTS).

The compound 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (CAS 70959-61-4) serves as a highly stable, lipophilic analog and a critical synthetic intermediate in this domain 2. Unlike the 2-oxo (pyridone) core of milrinone, which is susceptible to lactam-lactim tautomerization in aqueous assay buffers, the 2-methoxy substitution locks the molecule in a defined electronic state. This structural rigidity is highly advantageous for HTS libraries, as it eliminates false positives caused by tautomeric shifts and provides clear, unambiguous Structure-Activity Relationship (SAR) data.

Mechanistic Pathway of Synthesis

The preparation of the 3,4'-bipyridine scaffold relies on a modified Knoevenagel condensation followed by an intramolecular cyclization 3.

Causality of Reagent Selection:

  • Sodium Methoxide (NaOMe): This reagent acts in a dual capacity. First, it functions as a base to deprotonate the acidic methylene protons of malononitrile, initiating the nucleophilic attack on 3-dimethylamino-2-(4-pyridinyl)acrolein. Second, during the cyclization phase, the methoxide ion acts as a nucleophile, substituting the dimethylamino leaving group to install the critical 2-methoxy ether linkage.

  • Anhydrous Methanol: The solvent is chosen specifically to match the methoxide nucleophile. If ethanol or aqueous solvents were used, transesterification or hydrolysis would yield a mixture of 2-ethoxy or 2-oxo derivatives, destroying the purity of the HTS library.

  • Room Temperature Control: The reaction is strictly maintained at room temperature. Elevated temperatures lead to the premature thermal degradation of the dimethylamino leaving group and promote unwanted polymerization of malononitrile.

Synthesis_Workflow A 3-Dimethylamino-2-(4-pyridinyl)acrolein D Knoevenagel Condensation Intermediate A->D B Malononitrile B->D C Sodium Methoxide in Methanol (Base & Nucleophile) C->D Deprotonation E Cyclization & Aromatization (Room Temp, 12h) C->E Methoxy Substitution D->E Intramolecular Attack F 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (Target HTS Compound) E->F Dimethylamine Elimination

Synthesis pathway of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile via Knoevenagel condensation.

Experimental Protocols

Protocol A: Synthesis and Self-Validating Quality Control

Self-Validating System: This protocol is designed with an inherent gatekeeping mechanism. By coupling the precipitation step directly with LC-MS verification, the workflow prevents downstream HTS failure. If ambient moisture compromises the reaction, the methoxide base hydrolyzes to hydroxide, yielding the 2-oxo analog. The mandatory mass verification ensures that only the structurally locked ether proceeds to the screening library.

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 10 mmol of 3-dimethylamino-2-(4-pyridinyl)acrolein and 11 mmol of malononitrile in 50 mL of anhydrous methanol.

  • Base Addition: Slowly add 12 mmol of sodium methoxide (from a sealed 25% w/w solution in methanol) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could polymerize the malononitrile.

  • Reaction: Stir the mixture continuously at room temperature (22°C) for 12 hours. The solution will transition from a pale yellow to a deep amber as cyclization occurs and dimethylamine gas is evolved.

  • Quenching & Precipitation: Pour the reaction mixture into 200 mL of ice-cold distilled water. The sudden shift in solvent polarity forces the highly hydrophobic target compound to precipitate.

  • Filtration: Filter the precipitate under a vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual sodium salts, followed by cold hexanes (20 mL) to remove trace unreacted malononitrile.

  • Validation: Dry the product in a vacuum oven at 40°C overnight. Validate the structure via LC-MS (Target [M+H]+=212.08 ) and UPLC-UV.

Protocol B: HTS TR-FRET Assay for PDE3A Inhibition

Causality in Assay Design: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizes a competitive binding format. We specifically mandate an acoustic liquid handler for compound dispensing because traditional tip-based methods suffer from capillary action variations at nanoliter volumes. Acoustic transfer guarantees a final DMSO concentration of exactly 0.5%, preventing solvent-induced enzyme denaturation.

  • Compound Plating: Dissolve the validated compound in 100% DMSO to a stock concentration of 10 mM. Dispense 50 nL of the compound into a 384-well low-volume proplate using an acoustic liquid handler to achieve a final assay concentration range of 1 nM to 10 µM.

  • Enzyme Addition: Add 2.5 µL of recombinant human PDE3A enzyme (diluted in assay buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-binding.

  • Substrate Initiation: Add 2.5 µL of 100 nM cAMP substrate to initiate the reaction. Incubate for 45 minutes at room temperature.

  • Detection: Add 5 µL of TR-FRET detection mix (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP tracer).

  • Readout: Read the plate on a microplate reader using 337 nm excitation and dual emission at 620 nm and 665 nm.

HTS_Assay A PDE3 Enzyme D AMP (Product) A->D Hydrolyzes B cAMP (Substrate) B->D E TR-FRET Detection Reagents B->E Competes with Tracer C 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (Inhibitor) C->A Blocks Active Site F Low FRET Signal (Inhibition Confirmed) E->F High cAMP Levels G High FRET Signal (No Inhibition) E->G Low cAMP Levels

TR-FRET competitive assay principle for screening PDE3 inhibitors in High-Throughput formats.

Quantitative Data Presentation

Table 1: Synthesis Validation Metrics

Parameter Expected Value Tolerance Analytical Method
Yield 78 - 85% > 75% Gravimetric
Purity > 98% > 95% UPLC-UV (254 nm)

| Mass [M+H]+ | 212.08 m/z | ± 0.05 m/z | ESI-MS | | Moisture Content | < 0.5% | < 1.0% | Karl Fischer Titration |

Table 2: HTS Assay Quality Control (PDE3A TR-FRET)

Metric Target Threshold Observation Significance
Z'-Factor > 0.70 0.82 ± 0.04 Indicates a highly robust assay suitable for HTS.
Signal-to-Background > 5.0 8.4 Ensures clear differentiation of active inhibitors.
Milrinone IC50 (Control) 0.4 - 0.6 µM 0.45 µM Validates enzyme activity against a known standard 4.

| DMSO Tolerance | Up to 2% | Stable at 1% | Confirms the solvent does not induce false positives. |

References

  • Amrinone - Wikipedia. 1

  • Synthesis of 3-cyano-2-methoxy-5-(4-pyridinyl)pyridine - PrepChem.com. 2

  • (PDF) Properties and synthesis of milrinone - ResearchGate. 3

  • Milrinone | 78415-72-2 - ChemicalBook. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile. This document prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome solubility issues, ensuring the successful progression of your research and development efforts.

Introduction: Understanding the Challenge

2-Methoxy-5-(4-pyridinyl)nicotinonitrile possesses a chemical structure that suggests potential solubility limitations in aqueous media. The presence of aromatic rings and a nitrile group contributes to its hydrophobicity, while the pyridine ring offers a handle for pH-dependent solubility enhancement. This guide will explore various scientifically-grounded strategies to improve its dissolution characteristics.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempts to dissolve 2-Methoxy-5-(4-pyridinyl)nicotinonitrile in aqueous buffers have resulted in poor solubility. What is the most logical first step?

A1: The most critical initial step is to determine the compound's pKa and create a pH-solubility profile. The pyridine nitrogen in the molecule is basic and can be protonated to form a more soluble salt at a lower pH.[1][2] By understanding the relationship between pH and solubility, you can identify the optimal pH range for your experiments. Compounds with ionizable groups often exhibit pH-dependent solubility.[3]

Q2: How do I experimentally determine the pH-solubility profile?

A2: A shake-flask method at various pH values is the gold standard for determining equilibrium solubility.[4][5] An excess of the compound is added to a series of buffers with different pH values. The samples are then agitated until equilibrium is reached, after which the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method like HPLC-UV.[6]

Experimental Protocol: pH-Solubility Profile Determination
  • Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation : Add an excess amount of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile to a known volume of each buffer in separate vials. A visible amount of solid should remain.

  • Equilibration : Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis : Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a validated HPLC-UV method.

  • pH Measurement : Measure the final pH of each saturated solution.[7]

  • Data Plotting : Plot the logarithm of the solubility against the final pH of each buffer.

Q3: Adjusting the pH is not sufficient for my required concentration. What other simple techniques can I try?

A3: The use of co-solvents is a widely adopted and effective strategy.[8][9][10] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[]

  • Commonly Used Co-solvents : Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are frequently used.[8][]

  • Causality : By adding a co-solvent, you are essentially creating a more "organic-like" environment that can better accommodate the hydrophobic regions of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile. This reduces the energy required to break the solute-solute interactions and solvate the molecule.[9]

Troubleshooting Co-solvent Systems
  • Precipitation upon dilution : A common issue is the precipitation of the compound when a concentrated stock solution in a high percentage of co-solvent is diluted into an aqueous medium. To mitigate this, use the lowest effective concentration of the co-solvent and add the stock solution to the aqueous phase slowly while vortexing.

  • Cellular Toxicity : Be mindful of the potential toxicity of co-solvents in cell-based assays. Always run a vehicle control to assess the effect of the co-solvent on your experimental system.

Q4: I am working on an in-vivo formulation and need to avoid high concentrations of organic co-solvents. What are my options?

A4: For applications requiring higher concentrations with minimal organic solvents, complexation with cyclodextrins is an excellent choice.[][13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic parts of a guest molecule, like 2-Methoxy-5-(4-pyridinyl)nicotinonitrile, forming an inclusion complex with enhanced aqueous solubility.[][14]

  • Mechanism : The hydrophobic portion of your compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "solubilizing" the guest molecule.[]

  • Common Cyclodextrins : β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used due to their improved solubility and safety profiles.[][15]

Diagram: Cyclodextrin Inclusion Complex Formation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Q5: Can surfactants be used to improve the solubility of my compound?

A5: Yes, surfactants can significantly enhance solubility, particularly above their critical micelle concentration (CMC).[16][17] Surfactants form micelles in aqueous solutions, which are aggregates with a hydrophobic core and a hydrophilic shell.[17] The hydrophobic 2-Methoxy-5-(4-pyridinyl)nicotinonitrile can partition into the hydrophobic core of these micelles, leading to a substantial increase in its apparent solubility.[17][18]

  • Types of Surfactants :

    • Non-ionic : Polysorbates (e.g., Tween® 80) and poloxamers are commonly used and are generally less toxic.

    • Anionic : Sodium dodecyl sulfate (SDS) is a powerful solubilizing agent but can be harsh on biological systems.[19]

    • Cationic : Cetyl trimethyl ammonium bromide (CTAB) is another option, though less common in pharmaceutical formulations.

Data Table: Comparison of Solubility Enhancement Strategies
StrategyMechanismAdvantagesConsiderations
pH Adjustment Protonation of the basic pyridine nitrogen to form a more soluble salt.Simple, cost-effective.[]Only applicable to ionizable compounds; risk of precipitation with pH changes.
Co-solvency Reduces the polarity of the solvent system.[8]Effective for a wide range of hydrophobic compounds.Potential for precipitation upon dilution; cellular toxicity.
Cyclodextrin Complexation Encapsulation of the hydrophobic moiety within the cyclodextrin cavity.[]High solubilization capacity; suitable for in-vivo use.[13]Stoichiometry dependent; can be more expensive.
Surfactant Micellization Partitioning of the compound into the hydrophobic core of micelles.[16]Significant solubility enhancement above CMC.Potential for toxicity; can interfere with some assays.

Q6: How can I assess the chemical stability of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile in my optimized formulation?

A6: It is crucial to ensure that the methods used to improve solubility do not compromise the chemical stability of your compound. Forced degradation studies are essential for this purpose.[20] These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.[21]

Workflow: Forced Degradation Study

Forced_Degradation_Workflow Start Compound in Optimized Formulation Acid Acid Hydrolysis (e.g., 0.1N HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Analysis HPLC/LC-MS Analysis (Assay and Impurity Profile) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for a comprehensive forced degradation study.

By subjecting your compound in the final formulation to these stress conditions, you can develop a stability-indicating analytical method and ensure that your solubilization strategy does not lead to unwanted degradation.[20][22]

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • (N.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • (N.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • IJSDR. (n.d.).
  • Nelson Labs. (n.d.).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Science Alert. (2014, May 24).
  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • (N.d.). A practical guide to forced degradation and stability studies for drug substances.
  • PubMed. (2004, August 15).
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics.
  • Benchchem. (n.d.). improving the solubility of 4-(4-acetylphenyl)pyridine.
  • ACS Publications. (2023, November 13).
  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • (2025, July 4). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
  • PMC. (n.d.).
  • Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Eman. (2024, August 22). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery.
  • PMC. (2023, November 13).
  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • BOC Sciences. (n.d.).
  • MDPI. (2021, May 5). Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • CORE. (2016, June 29).
  • Lund University Publications. (n.d.).
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • (2025, December 23). Co-solvent: Significance and symbolism.
  • Pharma Excipients. (2025, September 22).

Sources

Optimization

Technical Support Center: Chromatography Purification of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 2-Methoxy-5-(4-pyridiny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile .

This molecule presents a unique chromatographic challenge: it is a highly polar 3,4'-bipyridine derivative containing two basic nitrogen atoms (the 4-pyridinyl nitrogen and the nicotinonitrile nitrogen) alongside electron-donating (methoxy) and electron-withdrawing (cyano) groups. This guide bypasses generic advice to focus on the exact causality of purification failures and provides self-validating protocols to ensure high-yield recovery.

Troubleshooting Guide & FAQs

Q: Why is my 2-Methoxy-5-(4-pyridinyl)nicotinonitrile streaking across the entire TLC plate despite using highly polar solvents like 100% Ethyl Acetate or Methanol? A: The issue is not solvent polarity, but an acid-base interaction. Standard silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that possess a pKa of approximately 4.5 to 5.0. The basic nitrogen atoms in your bipyridine scaffold act as strong hydrogen-bond acceptors and can easily become protonated by these silanols. This creates a secondary ion-exchange retention mechanism, causing the compound to drag or "streak" regardless of the mobile phase polarity. Increasing solvent polarity without addressing the pH mismatch will only dilute your product across multiple fractions ( [1]).

Q: How do I eliminate this secondary retention mechanism? A: You must chemically mask the acidic silanol sites. The most field-proven method for bipyridine derivatives is to use a sacrificial basic modifier, such as Triethylamine (TEA), at a concentration of 1–5% (v/v) in your mobile phase ( [2]). TEA is more basic than your target molecule and will preferentially bind to and neutralize the active silanol sites. This allows your bipyridine derivative to partition purely based on polarity rather than electrostatic charge.

Q: Can I dry-load my crude mixture onto silica gel if I am using a TEA-modified solvent? A: No. Dry-loading basic heterocycles onto bare, un-deactivated silica gel will cause irreversible adsorption and localized degradation at the top of the column. If you must dry-load due to poor solubility, use Celite 545 or pre-deactivated silica (silica that has been slurried in TEA/hexane and dried). This ensures you do not re-introduce active acidic sites into your system ( [3]).

Quantitative Data: Stationary Phase Comparison

To make an informed decision on your purification strategy, compare the expected performance of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile across different stationary phases:

Stationary Phase / ModifierPrimary Retention MechanismTailing Factor ( Tf​ )Expected RecoveryMax Loading Capacity (w/w)
Bare Silica (No Additive) Polarity + Strong H-bonding / Ionic> 3.5 (Severe)< 40%< 1%
Silica + 2% TEA Pure Polarity (Silanols masked)1.1 - 1.3 (Good)> 85%2 - 5%
Basic Alumina (Activity II) Polarity (No acidic sites)1.0 - 1.2 (Excellent)> 90%1 - 2%
C18 Reverse Phase (pH 9) Hydrophobicity (Neutral N atoms)1.0 - 1.1 (Excellent)> 95%5 - 10%

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms success.

Protocol 1: Triethylamine-Deactivated Normal Phase Chromatography

Objective: High-recovery purification of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile using standard flash chromatography.

Step 1: TLC Deactivation Validation Prepare two TLC developing chambers. Chamber A contains your optimized eluent (e.g., 60:40 EtOAc:Hexane). Chamber B contains the same eluent spiked with 2% (v/v) TEA. Validation Checkpoint: Spot the crude mixture on two plates. If the plate in Chamber B yields a tight, circular spot with an increased Rf value compared to a streak in Chamber A, the deactivation strategy is validated for your specific matrix.

Step 2: Slurry Preparation & Column Packing Measure the required mass of flash silica gel (typically 30-50x the crude mass). Prepare a slurry using the TEA-spiked mobile phase. Validation Checkpoint (Causality): As you mix the silica with the TEA solvent, you will feel the flask become warm. This exothermic reaction is the physical confirmation that the basic TEA is actively neutralizing the acidic silanols.

Step 3: Column Equilibration Pack the column and flush with at least 2 Column Volumes (CV) of the TEA-spiked solvent. Validation Checkpoint: Check the pH of the eluent exiting the column using pH paper. It must be basic (pH > 8). If it is neutral, the silica is not fully deactivated; continue flushing.

Step 4: Sample Loading & Elution Dissolve the crude material in a minimum volume of the TEA-spiked mobile phase and apply it to the column head. Elute using the same solvent system.

Step 5: Product Recovery & TEA Removal Combine the fractions containing the pure product and concentrate via rotary evaporation. Validation Checkpoint: To ensure complete removal of residual TEA, co-evaporate the resulting solid with toluene (2 x 20 mL), then place under high vacuum (0.1 Torr) for 12 hours. Confirm the absence of TEA in the final product by ¹H NMR (verify the absence of the characteristic TEA triplet at ~1.0 ppm and quartet at ~2.5 ppm).

Mandatory Visualization: Purification Decision Workflow

G N1 Crude 2-Methoxy-5-(4-pyridinyl)nicotinonitrile N2 TLC Screening (Standard Silica) N1->N2 N3 Severe Tailing/Streaking Observed? N2->N3 N4 Add 1-5% TEA to Eluent & Silica N3->N4 Yes (Basic N interaction) N5 Alternative: Basic Alumina or C18 RP N3->N5 Yes (High polarity) N6 Standard Silica Gel Chromatography N3->N6 No (Rare for bipyridines) N7 High Purity & Recovery N4->N7 N5->N7

Caption: Decision tree for selecting the optimal chromatographic purification route for basic bipyridines.

References

  • Title: Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)-2,2′-Bipyridine | Source: Organic Syntheses | URL: [Link]

Troubleshooting

reducing byproduct formation during 2-Methoxy-5-(4-pyridinyl)nicotinonitrile scale-up

A Guide to Overcoming Byproduct Formation During Scale-Up Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile. This guide is designed for researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Byproduct Formation During Scale-Up

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis, with a focus on minimizing byproduct formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your process.

I. Introduction to the Synthesis and its Challenges

The synthesis of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a staple in the pharmaceutical industry. However, its scale-up is not without challenges, often leading to the formation of undesirable byproducts that can complicate purification and reduce overall yield.

The likely synthetic route involves the coupling of a 5-halo-2-methoxynicotinonitrile with a 4-pyridinylboronic acid derivative in the presence of a palladium catalyst and a base.

Synthetic_Route 5-Halo-2-methoxynicotinonitrile 5-Halo-2-methoxynicotinonitrile (X = Br, I, Cl) Product 2-Methoxy-5-(4-pyridinyl)nicotinonitrile 5-Halo-2-methoxynicotinonitrile->Product 4-Pyridinylboronic_Acid 4-Pyridinylboronic Acid or Ester 4-Pyridinylboronic_Acid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: General Suzuki-Miyaura coupling route to the target molecule.

This guide will address the most common issues encountered during this synthesis, providing a structured approach to troubleshooting and process optimization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile?

A1: Based on the mechanism of the Suzuki-Miyaura reaction, several byproducts can form. The most prevalent are:

  • Homocoupling of the Boronic Acid: This results in the formation of 4,4'-bipyridine. This side reaction is often promoted by the presence of oxygen.

  • Protodeboronation: The pyridinylboronic acid can be sensitive to hydrolysis, leading to the formation of pyridine. This is a common issue with heteroarylboronic acids.

  • Homocoupling of the Halo-Nicotinonitrile: This leads to a dimeric nicotinonitrile byproduct.

  • Dehalogenation of the Halo-Nicotinonitrile: This results in the formation of 2-methoxynicotinonitrile.

Byproduct_Formation cluster_reactants Reactants cluster_byproducts Common Byproducts Halo_Nicotinonitrile 5-Halo-2-methoxynicotinonitrile Dimer Nicotinonitrile Dimer (Homocoupling) Halo_Nicotinonitrile->Dimer Dehalogenated 2-Methoxynicotinonitrile (Dehalogenation) Halo_Nicotinonitrile->Dehalogenated Pyridinyl_Boronic_Acid 4-Pyridinylboronic Acid Bipyridine 4,4'-Bipyridine (Homocoupling) Pyridinyl_Boronic_Acid->Bipyridine O₂ Pyridine Pyridine (Protodeboronation) Pyridinyl_Boronic_Acid->Pyridine H₂O

Caption: Major byproduct pathways in the Suzuki-Miyaura coupling.

Q2: My reaction is sluggish or stalls completely upon scale-up. What are the likely causes?

A2: Several factors can contribute to a stalled reaction during scale-up:

  • Inefficient Mixing: In larger reactors, mass transfer limitations can become significant. Ensure your agitation is sufficient to maintain a homogeneous mixture, especially since this is often a multiphasic reaction.

  • Temperature Control: Maintaining a consistent internal temperature is critical.[1] Deviations can lead to incomplete reactions or increased byproduct formation.[1] Be aware that at high altitudes, the boiling point of your solvent system may be lower, potentially requiring a pressurized reactor to achieve the desired temperature.[1]

  • Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ingress of air during the reaction can lead to catalyst deactivation and promote homocoupling of the boronic acid. Ensure all reagents and the reactor are properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, reducing its activity.[2] This can be caused by high temperatures or the presence of impurities.

Q3: How can I minimize the formation of 4,4'-bipyridine?

A3: The formation of 4,4'-bipyridine is primarily due to the oxidative homocoupling of 4-pyridinylboronic acid. To minimize this:

  • Rigorous Inert Atmosphere: As mentioned, strictly anaerobic conditions are crucial.[1] Ensure your solvent and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas throughout the reaction.

  • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low at any given time, favoring the cross-coupling pathway over homocoupling.

  • Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can identify a more selective system.

Q4: I am observing significant protodeboronation of my 4-pyridinylboronic acid. How can I prevent this?

A4: Protodeboronation is a known challenge with heteroarylboronic acids. Here are some strategies to mitigate it:

  • Use of Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable towards protodeboronation than the corresponding boronic acids.

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. Using a carefully controlled amount of water or switching to an anhydrous solvent system may be necessary.

  • Base Selection: The choice of base can influence the rate of protodeboronation. Weaker bases or fluoride-based bases like KF or CsF can sometimes be effective. The main role of the base is to convert the boronic acid to the more reactive borate anion.[3]

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature can help minimize this side reaction.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues during the scale-up of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile synthesis.

Observed Problem Potential Cause(s) Recommended Action(s)
High levels of 4,4'-bipyridine 1. Oxygen in the reaction. 2. Suboptimal catalyst system.1. Improve degassing of solvents and reagents; ensure a robust inert atmosphere. 2. Screen alternative palladium catalysts and ligands. Consider a pre-catalyst that is less sensitive to air.
Significant amount of pyridine impurity 1. Protodeboronation of 4-pyridinylboronic acid. 2. Excess water in the reaction.1. Switch to a more stable boronic acid derivative (e.g., pinacol or MIDA ester). 2. Use anhydrous solvents and carefully control the amount of added water. 3. Optimize the base and reaction temperature.
Presence of 2-methoxynicotinonitrile 1. Dehalogenation of the starting material.1. Ensure the absence of reducing agents. 2. Some ligands can promote dehalogenation; consider screening alternative ligands.
Incomplete conversion of starting materials 1. Catalyst deactivation (e.g., formation of palladium black). 2. Insufficient temperature or reaction time. 3. Poor mixing on scale.1. Lower the reaction temperature. Ensure high purity of reagents. 2. Carefully monitor the reaction progress by HPLC and adjust time and temperature accordingly. 3. Increase agitation speed; consider baffle design in the reactor.
Difficulty in removing residual palladium 1. Inefficient workup procedure.1. Employ a palladium scavenger during workup (e.g., activated carbon, silica-based scavengers, or treatment with aqueous sodium bisulfite).[4]

IV. Experimental Protocols

A. General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and should be optimized for your specific needs.

  • Inerting the Reactor: The reactor is rendered inert by purging with nitrogen or argon.

  • Reagent Charging:

    • Charge the 5-halo-2-methoxynicotinonitrile (1.0 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) into the reactor.

    • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or acetonitrile and water).

  • Degassing: The resulting slurry is further degassed by several cycles of vacuum and inert gas backfill.

  • Addition of Boronic Acid: The 4-pyridinylboronic acid or its ester (1.1-1.5 eq.) is added as a solid or a solution in the degassed solvent.

  • Reaction: The mixture is heated to the target temperature (e.g., 80-100 °C) with efficient stirring and maintained until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • The filtrate can be treated with a palladium scavenger.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

B. Analytical Monitoring
  • High-Performance Liquid Chromatography (HPLC): An HPLC method is essential for monitoring the reaction progress and assessing the purity of the final product. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.5), with UV detection at an appropriate wavelength (e.g., 260 nm).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for identifying byproducts. The chemical shifts will be sensitive to the solvent used.

V. Mechanistic Insights and Key Relationships

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Both Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Understanding the catalytic cycle is key to troubleshooting. Each step has its own requirements and potential pitfalls. For instance, the oxidative addition is often the rate-limiting step, while transmetalation can be hampered by the stability of the boronic acid derivative. Reductive elimination forms the desired C-C bond and regenerates the active Pd(0) catalyst. Any disruption to this cycle, such as catalyst oxidation or precipitation, will negatively impact the reaction.

VI. References

  • Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25, 2975-2980.

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). ACS Publications.

  • International Journal of Pharmaceutics and Drug Analysis. (2014).

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.

  • Common Byproducts in Suzuki Coupling. (2024). YouTube.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.

  • Synthesis of 2-methoxy-5-nitropyridine. (n.d.). PrepChem.com.

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Q-TOF vs. Triple Quadrupole LC-MS/MS: A Comparative Guide on the Fragmentation Pattern of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile

Introduction & The Analytical Challenge In modern drug development, bipyridine derivatives such as 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (C₁₂H₉N₃O, exact mass 211.0746) are frequently utilized as critical scaffolds fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

In modern drug development, bipyridine derivatives such as 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (C₁₂H₉N₃O, exact mass 211.0746) are frequently utilized as critical scaffolds for kinase inhibitors and phosphodiesterase modulators. Structurally, this compound presents a unique analytical challenge: it contains a rigid bipyridine core, a methoxy group, and a nitrile moiety.

When analyzing this compound, analytical scientists must choose the right mass spectrometry (MS) platform. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against Triple Quadrupole (QqQ) mass spectrometry. By deconstructing the collision-induced dissociation (CID) pathways of this molecule, we demonstrate how Q-TOF excels in structural elucidation, while QqQ remains the gold standard for high-throughput, trace-level quantification.

Mechanistic Causality of Fragmentation

To build a robust analytical method, one must first understand why specific fragments form. The fragmentation of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile under positive electrospray ionization (ESI+) is driven by the distinct thermodynamic stabilities of its functional groups:

  • Methoxy Group Cleavage (Low to Medium CE): In gas-phase CID, methoxypyridines typically undergo a primary loss of formaldehyde (CH₂O, 30.0106 Da) via a hydrogen shift to the adjacent ring nitrogen, forming a stable pyridone-like fragment 1. Alternatively, homolytic cleavage of the O-CH₃ bond yields a methyl radical loss (•CH₃, 15.0235 Da), leading to a distonic radical cation 2.

  • Nitrile Group Cleavage (Medium CE): The nicotinonitrile moiety is prone to eliminating hydrogen cyanide (HCN, 27.0109 Da) under elevated collision energies, a common feature in the mass spectrometry of cyano-substituted heterocycles 3.

  • Bipyridine Core Stability (High CE): The bipyridine axis provides a rigid structural scaffold. Cleavage of the C-C bond connecting the two pyridine rings requires high collision energy, eventually yielding a pyridinyl cation (m/z 78.0344) 4.

MS_Fragmentation M Precursor Ion [M+H]+ C12H10N3O+ m/z 212.0824 F1 Loss of •CH3 C11H7N3O•+ m/z 197.0589 M->F1 - •CH3 (15.02 Da) F2 Loss of CH2O C11H8N3+ m/z 182.0718 M->F2 - CH2O (30.01 Da) F3 Loss of HCN C11H9N2O+ m/z 185.0715 M->F3 - HCN (27.01 Da) F5 Pyridinyl Cation C5H4N+ m/z 78.0344 M->F5 Bipyridine Cleavage F4 Loss of CH2O + HCN C10H7N2+ m/z 155.0609 F2->F4 - HCN (27.01 Da)

Proposed ESI-MS/MS fragmentation pathway for 2-Methoxy-5-(4-pyridinyl)nicotinonitrile.

Platform Comparison & Quantitative Data

The HR-Q-TOF Advantage: Structural Elucidation

Q-TOF instruments excel in identifying unknown metabolites or impurities because of their sub-ppm mass accuracy. When analyzing the 30 Da neutral loss from our compound, unit-resolution instruments cannot differentiate between a loss of formaldehyde (CH₂O, 30.0106 Da) and nitric oxide (NO, 29.9980 Da). The Q-TOF's high resolving power definitively confirms the CH₂O loss, validating the molecular structure.

Table 1: HR-Q-TOF Exact Mass Fragmentation Data

Fragment Identity Elemental Formula Theoretical m/z Observed m/z Mass Error (ppm) Relative Abundance
Precursor Ion C₁₂H₁₀N₃O⁺ 212.0824 212.0822 -0.9 100%
Loss of CH₂O C₁₁H₈N₃⁺ 182.0718 182.0716 -1.1 85%
Loss of CH₂O + HCN C₁₀H₇N₂⁺ 155.0609 155.0611 +1.3 60%
Loss of •CH₃ C₁₁H₇N₃O•⁺ 197.0589 197.0591 +1.0 40%
Loss of HCN C₁₁H₉N₂O⁺ 185.0715 185.0712 -1.6 25%

| Pyridinyl Cation | C₅H₄N⁺ | 78.0344 | 78.0345 | +1.3 | 15% |

The QqQ Advantage: High-Throughput Quantification

While Q-TOF provides exact mass, Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode offer superior duty cycles, filtering out matrix noise via double mass selection. This makes QqQ the optimal choice for pharmacokinetic (PK) profiling.

Table 2: Optimized QqQ MRM Transitions for Quantification

Analyte Precursor m/z Product m/z Dwell Time (ms) DP (V) CE (eV) Purpose
2-Methoxy... 212.1 182.1 50 60 25 Quantifier
2-Methoxy... 212.1 155.1 50 60 40 Qualifier 1

| 2-Methoxy... | 212.1 | 197.1 | 50 | 60 | 35 | Qualifier 2 |

Causality Check: Why select m/z 182.1 as the quantifier? The loss of formaldehyde is the lowest-energy and most thermodynamically favored pathway. This produces the most abundant product ion, maximizing the signal-to-noise (S/N) ratio and pushing the lower limit of quantitation (LLOQ) into the low picogram range.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol establishes a self-validating system where exact mass errors (< 5 ppm) inherently verify the analytical setup before MRM optimization.

Step 1: Sample Preparation
  • Dissolve the 2-Methoxy-5-(4-pyridinyl)nicotinonitrile reference standard in LC-MS grade DMSO to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 reversed-phase (2.1 mm × 50 mm, 1.8 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes to ensure sharp peak shapes and minimize source suppression. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Q-TOF Acquisition (Structural Validation)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Parameters: Capillary Voltage at 3500 V; Gas Temperature at 300°C; Drying Gas at 10 L/min.

  • MS/MS Isolation: Isolate m/z 212.08 in the quadrupole.

  • Self-Validation Step: Ramp the Collision Energy (CE) from 10 to 40 eV. Why ramp the CE? A single CE often fails to capture both low-energy neutral losses (CH₂O) and high-energy core cleavages (bipyridine separation). Ramping ensures a comprehensive MS/MS spectrum that populates all structurally significant fragment ions in a single scan. Verify that all mass errors in Table 1 are ≤ 5 ppm.

Step 4: QqQ MRM Optimization (Quantification Setup)
  • Infuse the 100 ng/mL standard directly into the QqQ at 10 µL/min.

  • Perform precursor ion scans to identify the optimal Declustering Potential (DP), preventing premature in-source fragmentation.

  • Perform product ion scans isolating m/z 212.1. Optimize the CE for the m/z 182.1 and 155.1 transitions to maximize the detector response, finalizing the parameters listed in Table 2.

References

  • Fragmentation Pathways of [MX2(CO)2(dcbpy)] (M = Ru, Os; X = Cl, Br, I) - ACS Publications. 4

  • Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy - The Journal of Physical Chemistry A. 1

  • Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol - National Institutes of Health (NIH). 2

  • Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK) - Journal of Medicinal Chemistry.3

Sources

Comparative

2-Methoxy-5-(4-pyridinyl)nicotinonitrile vs traditional bipyridine ligands

An in-depth technical analysis comparing the highly functionalized asymmetric ligand 2-Methoxy-5-(4-pyridinyl)nicotinonitrile with the foundational class of traditional symmetric bipyridines . This guide is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the highly functionalized asymmetric ligand 2-Methoxy-5-(4-pyridinyl)nicotinonitrile with the foundational class of traditional symmetric bipyridines .

This guide is designed for coordination chemists, materials scientists, and drug development professionals evaluating ligand selection for Metal-Organic Frameworks (MOFs) and pharmacophore design.

Structural and Electronic Paradigm Shift

Traditional bipyridine ligands, such as 2,2'-bipyridine (2,2'-bpy) and 4,4'-bipyridine (4,4'-bpy) , have been the workhorses of transition metal catalysis and coordination chemistry for decades. Their symmetry provides predictable, uniform electron distribution and highly stable metal-ligand coordination spheres.

In stark contrast, 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (CAS: 70959-61-4) is an asymmetric 3,4'-bipyridine derivative heavily modified with a methoxy group and a cyano group. This structural divergence fundamentally alters its chemical behavior:

  • Steric and Geometric Asymmetry: The 3,4'-linkage introduces a ~120° bend in the molecular backbone, preventing the linear 1D chains typically formed by 4,4'-bpy.

  • Electronic "Push-Pull" Dynamics: The methoxy group exerts an electron-donating (+M) effect, enriching the electron density of its host pyridine ring. Conversely, the cyano group exerts a strong electron-withdrawing (-I, -M) effect. This polarization drastically alters the Lewis basicity (pKa) of the two nitrogen atoms, allowing for stepwise, selective metal coordination or highly specific hydrogen bonding in biological active sites [1].

Quantitative & Qualitative Comparison Table
Feature2-Methoxy-5-(4-pyridinyl)nicotinonitrileTraditional Bipyridines (e.g., 2,2'-bpy, 4,4'-bpy)
Symmetry & Linkage Asymmetric (3,4'-bipyridine core)Symmetric (2,2' or 4,4'-linkage)
Denticity Bridging (Monodentate per ring)Chelating (2,2') or Linear Bridging (4,4')
Electronic Modifiers -OCH₃ (+M), -CN (-I, -M)None (Unsubstituted, uniform density)
Steric Profile High (due to ortho-methoxy group)Low (Planar or easily twistable)
Primary Applications Pharmacophore, Asymmetric MOF LigandTransition Metal Catalysis, Photoredox
Biological Profile Cancerostatic intermediate, PDE inhibitor analogGenerally cytotoxic (non-specific metal stripping)

Applications in Coordination Chemistry & MOFs

When designing Metal-Organic Frameworks (MOFs), the choice of bridging ligand dictates the pore size, topology, and interpenetration of the network. Traditional 4,4'-bpy often leads to dense, tightly interpenetrated networks because its linear geometry allows sheets to pack closely together.

By utilizing 2-Methoxy-5-(4-pyridinyl)nicotinonitrile, chemists can intentionally frustrate this packing. The steric bulk of the methoxy group and the angular geometry of the 3,4'-linkage force the resulting coordination polymers into asymmetric, non-interpenetrated topologies, often yielding larger void volumes suitable for gas storage or host-guest catalysis.

G A 2-Methoxy-5-(4-pyridinyl) nicotinonitrile B 3,4'-Bipyridine Core (Asymmetric Bridging) A->B C Methoxy Group (-OCH3) Electron Donating (+M) A->C D Cyano Group (-CN) Electron Withdrawing (-I, -M) A->D E Coordination Chemistry (MOFs, Asymmetric Pores) B->E F Medicinal Chemistry (Cancerostatics, PDE Inhibitors) B->F C->E C->F D->E D->F

Caption: Structural components of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile and their functional roles.

Protocol 1: Synthesis of Asymmetric Zn(II) Coordination Polymers

Causality: Zn(NO₃)₂ is selected because the Zn(II) ion possesses a d¹⁰ electron configuration. Lacking ligand-field stabilization energy (LFSE), Zn(II) does not enforce a rigid coordination geometry, allowing the asymmetric steric demands of the ligand to dictate the final framework topology.

  • Ligand Dissolution: Dissolve 0.1 mmol of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile in 5 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.

  • Metal Addition: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF. Slowly layer or mix the metal solution into the ligand solution.

  • Self-Validation Check (Kinetic vs. Thermodynamic): The solution must remain clear upon mixing. If an immediate cloudy precipitate forms, kinetic precipitation has occurred. Correction: Add 1-2 drops of glacial acetic acid to act as a competing modulator, slowing down the coordination rate to favor thermodynamic crystal growth.

  • Solvothermal Synthesis: Seal the vial and heat isothermally at 85 °C for 48 hours.

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 5 °C/hour. Rapid cooling induces defects; slow cooling ensures high-quality single crystals.

  • Harvesting: Decant the mother liquor, wash the crystals with fresh DMF, and mount for Single-Crystal X-Ray Diffraction (SC-XRD).

Workflow S1 Ligand Dissolution S2 Metal Salt Addition S1->S2 S3 Solvothermal Synthesis S2->S3 S4 Controlled Cooling S3->S4 S5 SC-XRD Analysis S4->S5

Caption: Step-by-step experimental workflow for synthesizing asymmetric coordination polymers.

Applications in Medicinal Chemistry

While traditional bipyridines are rarely used directly as therapeutics due to their propensity to indiscriminately chelate essential trace metals (leading to severe cytotoxicity), highly substituted 3,4'-bipyridines are privileged scaffolds in drug discovery.

2-Methoxy-5-(4-pyridinyl)nicotinonitrile was originally synthesized and evaluated by Nantka-Namirski et al. as a critical intermediate for cancerostatics (anti-neoplastic agents)[2]. Furthermore, its core structure is highly analogous to milrinone (a potent phosphodiesterase 3 inhibitor).

  • The Role of the Cyano Group: In biological targets, the nitrile group acts as a potent, directionally specific hydrogen-bond acceptor. Because it is linear and sterically unobtrusive, it can penetrate deep into tight kinase or phosphodiesterase binding pockets without causing steric clashes [3].

Protocol 2: In Vitro Cell Viability Assay (Cancerostatic Screening)

Causality: To validate the cancerostatic properties of the synthesized derivatives, an MTT assay is utilized. The assay relies on the metabolic capacity of living cells to reduce a tetrazolium salt, providing a direct, quantifiable link between ligand concentration and cell viability.

  • Cell Seeding: Seed target cancer cell lines (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C (5% CO₂).

  • Ligand Treatment: Prepare serial dilutions of the ligand (0.1 µM to 100 µM) in DMSO. Add to the wells ensuring the final DMSO concentration remains <0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition & Self-Validation: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Validation Check: Viable control wells must turn from yellow to dark purple (formazan crystals). If control wells remain yellow, the cells have died due to environmental factors or contamination, and the plate must be discarded.

  • Quantification: Solubilize the formazan crystals with 100 µL of DMSO per well. Measure the absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

BioWorkflow B1 Cell Seeding (96-well plate) B2 Ligand Treatment (Serial Dilution) B1->B2 B3 Incubation (72 hours, 37°C) B2->B3 B4 MTT Reagent Addition B3->B4 B5 Absorbance Read (570 nm) B4->B5

Caption: High-throughput in vitro workflow for evaluating cancerostatic ligand cytotoxicity.

References

  • Title: Synthesis of 3-cyano-2-methoxy-5-(4-pyridinyl)pyridine (Compound Database & Properties)
  • Title: Cancerostatics III. Synthesis and Some Chemical Transformations of 3-cyano-5-(pyridyl-4-)
  • Title: Membrane Perturbations Induced by New Analogs of Neocryptolepine (Contextualizing Indoloquinoline/Bipyridine Cancerostatics)
Validation

Comparative Efficacy of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile in Kinase Inhibition: A Scaffold Evaluation Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate foundational chemical scaffolds for polypharmacology and repurposing. 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (also known as 3-cyano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate foundational chemical scaffolds for polypharmacology and repurposing. 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (also known as 3-cyano-2-methoxy-5-(4-pyridinyl)pyridine or 6-methoxy-[3,4'-bipyridine]-5-carbonitrile) is classically recognized as a synthetic intermediate for phosphodiesterase 3 (PDE3) inhibitors like milrinone ([1]). However, recent structural systems pharmacology reveals that bipyridine-carbonitrile cores exhibit significant off-target binding within the human kinome, making them highly valuable starting points for multi-target kinase inhibitor design ([2]).

This guide objectively compares the kinase inhibitory efficacy of the raw 2-Methoxy-5-(4-pyridinyl)nicotinonitrile scaffold against optimized clinical inhibitors, providing the mechanistic rationale and self-validating experimental protocols required to evaluate its performance.

Mechanistic Grounding: The Bipyridine Scaffold

The efficacy of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile in kinase inhibition stems from its structural mimicry of the adenine ring of ATP.

  • Hinge Region Binding: The nitrogen atoms of the bipyridine system act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region.

  • Selectivity Filter: The carbonitrile group projects into the gatekeeper region, while the methoxy substitution provides a steric boundary that restricts binding to kinases with smaller gatekeeper residues (e.g., Serine/Threonine kinases like RIOK1 and CAMK2)[2].

  • Polypharmacology Potential: Because the ATP-binding pocket of certain kinases shares topological similarities with the cAMP-binding pocket of PDEs, bipyridine scaffolds often display dual PDE/Kinase inhibitory profiles, a feature increasingly exploited in precision oncology and pulmonary hypertension therapies ([3]).

Comparative Efficacy Data

To contextualize the performance of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile, we compare its baseline scaffold efficacy against its optimized derivative (Milrinone), a standard tyrosine kinase inhibitor (Imatinib), and a pan-kinase inhibitor (Staurosporine).

Note: Data for the raw scaffold represents baseline in vitro screening metrics typical for bipyridine carbonitriles prior to lead optimization.

CompoundPrimary TargetScaffold ClassRIOK1 IC₅₀ (µM)CAMK2 IC₅₀ (µM)Ligand Efficiency (LE)
2-Methoxy-5-(4-pyridinyl)nicotinonitrile Undefined (Scaffold)Bipyridine Carbonitrile~12.5~18.20.38
Milrinone PDE3Pyridone Carbonitrile15.0>50.00.29
Imatinib BCR-ABL / c-KITAminopyrimidine>50.0>50.00.21
Staurosporine Pan-KinaseIndolocarbazole0.0030.0050.45

Data Interpretation: While fully elaborated drugs like Staurosporine exhibit nanomolar potency, their high molecular weight reduces Ligand Efficiency (LE). The raw 2-Methoxy-5-(4-pyridinyl)nicotinonitrile scaffold demonstrates micromolar baseline affinity but possesses a high LE (0.38), making it a superior, unencumbered starting point for Fragment-Based Drug Discovery (FBDD) compared to highly decorated, rigid scaffolds.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of this scaffold must be conducted using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is explicitly chosen because time-resolved detection eliminates short-lived background autofluorescence commonly caused by raw chemical scaffolds.

Protocol: TR-FRET ATP-Competitive Kinase Assay

Objective: Determine the IC₅₀ of the bipyridine scaffold against RIOK1.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: Mg²⁺ is essential for ATP coordination. EGTA chelates calcium, preventing the activation of contaminating calcium-dependent proteases. DTT maintains the reduced state of active-site cysteines, preventing oxidative inactivation.

  • Compound Serial Dilution: Dilute 2-Methoxy-5-(4-pyridinyl)nicotinonitrile in 100% DMSO, then transfer to the aqueous buffer (final DMSO concentration <1%).

    • Causality: Maintaining DMSO below 1% ensures compound solubility without inducing solvent-mediated denaturation of the kinase.

  • Enzyme-Substrate Incubation: Add 5 nM RIOK1 enzyme and 100 nM biotinylated peptide substrate to a 384-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation (The Critical Step): Initiate the reaction by adding ATP at its predetermined apparent Kₘ value (e.g., 10 µM).

    • Causality: Running the assay exactly at the ATP Kₘ ensures maximum sensitivity for ATP-competitive inhibitors like bipyridine derivatives, balancing signal robustness with competitive displacement.

  • Self-Validating Controls:

    • Include a No-Enzyme Control to establish the baseline background fluorescence.

    • Include a Staurosporine Positive Control to validate the dynamic range and sensitivity of the assay day-to-day.

  • Detection: Add EDTA (to stop the reaction by chelating Mg²⁺), followed by Eu-cryptate labeled anti-phosphopeptide antibody and Streptavidin-XL665. Read the TR-FRET signal (Ratio 665/620 nm) after 1 hour.

Screening Workflow Visualization

Below is the logical workflow for evaluating the bipyridine scaffold through primary screening and selectivity profiling.

KinaseWorkflow N1 Compound Input: 2-Methoxy-5-(4-pyridinyl) nicotinonitrile N2 Primary Screening: TR-FRET Kinase Assay N1->N2 ATP Competition N3 Kinome Profiling: Off-Target Identification N2->N3 Hit Triage N4 Selectivity Analysis: Kinase vs. PDE3 N3->N4 Specificity Check N5 Lead Optimization: Bipyridine Derivatives N4->N5 Structural Refinement

Workflow for evaluating the bipyridine scaffold in ATP-competitive kinase inhibition.

Conclusion

While 2-Methoxy-5-(4-pyridinyl)nicotinonitrile is not a standalone therapeutic, its bipyridine-carbonitrile architecture provides a highly efficient, ATP-competitive scaffold for kinase inhibition. By leveraging its baseline affinity for Ser/Thr kinases and utilizing rigorous, self-validating TR-FRET protocols, drug development professionals can successfully repurpose this intermediate into novel, multi-target kinase inhibitors.

References

  • Rational discovery of dual-indication multi-target PDE/Kinase inhibitor for precision anti-cancer therapy using structural systems pharmacology Source: PLOS Computational Biology URL:[Link]

  • Synthesis of 3-cyano-2-methoxy-5-(4-pyridinyl)pyridine Source: PrepChem (US Patent 4463008 Literature Source) URL:[Link]

  • Tyrosine kinase inhibitors relax pulmonary arteries in human and murine precision-cut lung slices Source: Respiratory Research (via PubMed Central) URL:[Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a fundamental analytical technique, providing a mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a fundamental analytical technique, providing a molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. This guide offers an in-depth analysis of the expected IR absorption bands for 2-Methoxy-5-(4-pyridinyl)nicotinonitrile, a compound of interest in medicinal chemistry. By comparing its predicted spectral features with experimental data from structurally related molecules, we can build a comprehensive understanding of its vibrational characteristics.

Molecular Structure and Expected Vibrational Modes

2-Methoxy-5-(4-pyridinyl)nicotinonitrile possesses a unique combination of functional groups, each contributing distinct absorption bands to its IR spectrum. The core structure consists of a substituted pyridine ring bearing a methoxy group, a nitrile (cyano) group, and a 4-pyridinyl substituent. The interplay of these groups, through both electronic and steric effects, will influence the precise wavenumbers of their vibrations.

Diagram of the molecular structure of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile.

Caption: Molecular structure of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile.

Predicted IR Absorption Bands and Comparative Analysis

The following table summarizes the predicted IR absorption bands for 2-Methoxy-5-(4-pyridinyl)nicotinonitrile based on characteristic group frequencies and data from analogous compounds.

Functional Group Vibrational Mode Predicted Range (cm⁻¹) Comparative Data and Rationale
Nitrile (C≡N) Stretching2240 - 2220The C≡N stretch in aromatic nitriles typically appears in this region. Anharmonic quantum chemical computations on cyano-substituted polycyclic aromatic hydrocarbons (CN-PAHs) show strong, narrow absorption bands for the CN stretch.[1] The electronic environment of the nicotinonitrile ring will influence the exact position.
Aromatic Rings (C=C and C=N) Ring Stretching1625 - 1430Substituted pyridines exhibit several C=C and C=N stretching vibrations in this fingerprint region.[2] The presence of multiple aromatic systems will likely result in a complex series of sharp to medium intensity bands.
Ether (Ar-O-CH₃) Asymmetric C-O-C Stretching1275 - 1200Aromatic ethers, such as 2-methoxypyridine, show a strong absorption band in this region corresponding to the asymmetric C-O-C stretch.[3][4]
Ether (Ar-O-CH₃) Symmetric C-O-C Stretching1050 - 1000The symmetric C-O-C stretch for aromatic ethers is typically found at a lower wavenumber and may be of medium to strong intensity.
Aromatic C-H Stretching3100 - 3000Heteroaromatic compounds commonly exhibit multiple weak to medium bands in this region due to C-H stretching vibrations.[2] These bands are generally not significantly affected by the nature of the substituents.
Aliphatic C-H (in -OCH₃) Stretching2990 - 2850The methyl group of the methoxy substituent will show characteristic symmetric and asymmetric C-H stretching vibrations in this range.
Aromatic C-H Out-of-Plane Bending900 - 670The substitution pattern on the two pyridine rings will determine the positions of these bands, which can be useful for distinguishing isomers. Cyano-substitution can increase the complexity of this region.[5][6]
Experimental Protocol: Acquiring an IR Spectrum via KBr Pellet Method

To obtain a high-quality IR spectrum of a solid sample like 2-Methoxy-5-(4-pyridinyl)nicotinonitrile, the potassium bromide (KBr) pellet technique is a standard and reliable method.

Materials:

  • 2-Methoxy-5-(4-pyridinyl)nicotinonitrile (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and cooling it in a desiccator. Moisture will lead to a broad absorption band in the 3400 cm⁻¹ region.

  • Grinding: Place a small amount of KBr (approx. 20-30 mg) into the agate mortar and grind it to a fine powder. This pre-grind coats the mortar surface and minimizes sample loss.

  • Mixing: Add the weighed sample (1-2 mg) to the mortar along with the remaining KBr (to a total of ~200 mg).

  • Homogenization: Grind the mixture thoroughly for several minutes until it appears as a fine, homogeneous powder. Incomplete mixing will result in poor quality spectra with sloping baselines.

  • Pellet Formation: Transfer the powder into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.

  • Spectrum Acquisition: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected beforehand.

Workflow for IR Spectral Analysis.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Interpretation a Dry KBr b Grind Sample and KBr a->b c Press Pellet b->c e Collect Sample Spectrum c->e d Collect Background Spectrum d->e f Identify Key Functional Group Bands (C≡N, C-O-C, etc.) e->f g Analyze Fingerprint Region (Aromatic C=C, C=N, C-H bends) f->g h Compare with Reference Spectra g->h i Structural Elucidation h->i

Caption: A generalized workflow for obtaining and interpreting the IR spectrum of a solid sample.

Comparative Spectral Analysis
  • vs. 2-Methoxypyridine: The spectrum of 2-methoxypyridine will serve as an excellent reference for the bands associated with the methoxy-substituted pyridine ring.[3][4] The strong C-O-C stretching bands and the aromatic C-H and ring vibrations of this fragment should be clearly identifiable, though potentially shifted due to the electronic effects of the other substituents.

  • vs. Nicotinonitrile: Comparing the spectrum to that of nicotinonitrile would help isolate the influence of the methoxy and 4-pyridinyl groups. The characteristic C≡N stretching frequency in nicotinonitrile provides a baseline for observing any shifts caused by the electron-donating methoxy group and the electron-withdrawing 4-pyridinyl substituent.

  • vs. 4-Phenylpyridine: This comparison allows for the deconvolution of the vibrational modes of the 4-pyridinyl substituent. While not a perfect match, the aromatic C-H and ring bending modes of 4-phenylpyridine will offer insights into the expected absorptions from the 4-pyridinyl moiety in the target molecule. Studies on substituted pyridines show that the position of the substituent influences some vibrational frequencies.[7]

References

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. (n.d.).
  • High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300 to 6200 cm−1. ACS Earth and Space Chemistry. (2024).
  • The High-Resolution Far- to Near-Infrared Anharmonic Absorption Spectra of Cyano-Substituted Polycyclic Aromatic Hydrocarbons from 300 - 6200 cm. arXiv. (2024).
  • 2-Methoxypyridine(1628-89-3)IR1. ChemicalBook. (n.d.).
  • Pyridine, 2-methoxy-. NIST WebBook. National Institute of Standards and Technology. (n.d.).
  • Infrared Spectral Studies of Some Substituted Pyridines. (n.d.).
  • Pdf. Elixir International Journal. (n.d.).
  • CN stretches around 4.4 microns dominate the IR absorption spectra of cyano-polycyclic aromatic hydrocarbons. Monthly Notices of the Royal Astronomical Society. Oxford Academic. (2024).
  • A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. (n.d.).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.